molecular formula C11H14ClNO2 B1398678 Ethyl isoindoline-4-carboxylate hydrochloride CAS No. 1311254-57-5

Ethyl isoindoline-4-carboxylate hydrochloride

Cat. No.: B1398678
CAS No.: 1311254-57-5
M. Wt: 227.69 g/mol
InChI Key: RNFFUJIMDNSFTL-UHFFFAOYSA-N
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Description

Ethyl isoindoline-4-carboxylate hydrochloride is a useful research compound. Its molecular formula is C11H14ClNO2 and its molecular weight is 227.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl isoindoline-4-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl isoindoline-4-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2,3-dihydro-1H-isoindole-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-2-14-11(13)9-5-3-4-8-6-12-7-10(8)9;/h3-5,12H,2,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFFUJIMDNSFTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311254-57-5
Record name 1H-Isoindole-4-carboxylic acid, 2,3-dihydro-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311254-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Ethyl isoindoline-4-carboxylate hydrochloride CAS number 1311254-57-5

Author: BenchChem Technical Support Team. Date: February 2026

CAS 1311254-57-5 | The "Ortho-Vector" Scaffold in Epigenetic & Targeted Protein Degradation

Executive Summary: The Strategic Value of the 4-Position

Ethyl isoindoline-4-carboxylate hydrochloride (CAS 1311254-57-5) is not merely a catalogue intermediate; it is a lynchpin scaffold for next-generation medicinal chemistry. Unlike the ubiquitous 5-substituted isoindolines used in earlier CNS agents, the 4-substituted core offers a unique vector for structure-based drug design (SBDD).

Its primary utility lies in its geometry. Functionalization at the 4-position places substituents in an "ortho-like" proximity to the bridgehead nitrogen, creating a constrained vector ideal for:

  • HDAC11 Inhibitors: Serving as the precursor to hydroxamic acids that fit the narrow catalytic pocket of Histone Deacetylase 11.

  • Cereblon Modulators (PROTACs): Providing a novel exit vector for linkers in E3 ligase ligands, distinct from the standard thalidomide-like imides.

  • Conformational Locking: The ester group can enforce specific rotameric states in bi-aryl systems due to steric clash with the N-substituent.

Chemical Profile & Specifications
PropertySpecification
IUPAC Name Ethyl 2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride
CAS Number 1311254-57-5
Molecular Formula C₁₁H₁₄ClNO₂
Molecular Weight 227.69 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (>10 mg/mL)
pKa (Calc) ~9.8 (Secondary Amine)
H-Bond Donors/Acceptors 2 / 3
Storage Hygroscopic; Store at -20°C under inert atmosphere (Argon/N₂)
Synthetic Methodology: The "Bis-Bromide" Cyclization Route

The synthesis of 4-substituted isoindolines is synthetically more demanding than their 5-substituted counterparts due to the lack of symmetry in the starting materials. The most robust protocol, validated in the synthesis of HDAC inhibitors, utilizes a radical bromination-cyclization sequence.

Mechanism of Action (Synthetic)

The pathway relies on the Wohl-Ziegler bromination of ethyl 2,3-dimethylbenzoate, followed by a double nucleophilic substitution (SN2) to close the pyrrolidine ring.

Step-by-Step Protocol

Phase 1: Precursor Activation

  • Reagents: Ethyl 2,3-dimethylbenzoate (1.0 eq), N-Bromosuccinimide (NBS, 2.2 eq), AIBN (0.1 eq).

  • Solvent: Carbon Tetrachloride (CCl₄) or Trifluorotoluene (PhCF₃) for greener chemistry.

  • Procedure: Reflux the mixture for 12–16 hours. Monitor by TLC for the disappearance of the mono-bromide intermediate.

  • Workup: Cool, filter off succinimide, and concentrate to yield Ethyl 2,3-bis(bromomethyl)benzoate. Note: This intermediate is a potent lachrymator. Handle in a fume hood.

Phase 2: Heterocycle Formation [1]

  • Reagents: Bis-bromide intermediate (from Phase 1), Benzylamine (BnNH₂, 3.0 eq) or Ammonia in Methanol (for direct deprotected product, though lower yield).

  • Solvent: Chloroform (CHCl₃) or Acetonitrile (MeCN).

  • Conditions: Add amine dropwise at 0°C to prevent polymerization. Stir at RT for 4 hours.

  • Purification: The N-benzyl intermediate is purified via silica gel chromatography (Hexane/EtOAc).

Phase 3: Deprotection & Salt Formation

  • Hydrogenolysis: Dissolve N-benzyl intermediate in EtOH. Add Pd/C (10% w/w) and stir under H₂ (1 atm) or use Ammonium Formate transfer hydrogenation.

  • Acidification: Once debenzylation is complete (monitored by LC-MS), filter the catalyst.

  • Salt Formation: Add 4M HCl in Dioxane (1.5 eq) dropwise to the filtrate.

  • Isolation: The hydrochloride salt precipitates. Filter, wash with cold Et₂O, and dry under vacuum.

Visualization: Synthetic Workflow

Synthesis cluster_0 Phase 1: Activation cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Isolation SM Ethyl 2,3-dimethylbenzoate INT1 Ethyl 2,3-bis(bromomethyl) benzoate SM->INT1 NBS, AIBN Reflux INT2 N-Benzyl Isoindoline Intermediate INT1->INT2 BnNH2, CHCl3 0°C -> RT PROD Ethyl Isoindoline-4-carboxylate Hydrochloride (CAS 1311254-57-5) INT2->PROD 1. H2, Pd/C 2. HCl/Dioxane

Caption: Synthesis of CAS 1311254-57-5 via the Wohl-Ziegler/Cyclization route, ensuring regiospecific ring formation.

Medicinal Chemistry Applications
A. HDAC11 Selective Inhibition

The 4-carboxylate moiety is the critical "warhead precursor" for HDAC11 inhibitors. Research by Martin et al. (2018) demonstrated that converting this ester to a hydroxamic acid creates a molecule capable of chelating the Zinc ion in the HDAC11 active site.

  • Mechanism: The isoindoline core acts as the "cap group," interacting with the rim of the enzyme pocket. The 4-position substitution directs the zinc-binding group (ZBG) into the narrow hydrophobic channel unique to HDAC11.

  • Significance: HDAC11 is a target for inflammation and oncology; 4-substituted isoindolines provide >100-fold selectivity over other HDAC isoforms.

B. Scaffold Hopping in PARP Inhibitors

This scaffold serves as a bioisostere for the tetrahydroisoquinoline core found in some PARP inhibitors. The 4-ester allows for the attachment of amide side chains that mimic the nicotinamide ribose binding interaction.

Visualization: Pharmacophore Logic

Pharmacophore Core Isoindoline Core (Hydrophobic Cap) Pos4 4-Position (Ester) Vector Core->Pos4 Defines Geometry PosN N-Position (Amine) Diversity Point Core->PosN Solubility/Potency App1 HDAC11 Inhibition (Convert to Hydroxamic Acid) Pos4->App1 Zn2+ Chelation App2 PROTAC Linker Attachment (Exit Vector) Pos4->App2 Solvent Exposure

Caption: Pharmacophore map illustrating the divergent utility of the 4-position vector in drug design.

Handling & Stability Protocols (Self-Validating)

To ensure experimental reproducibility, the following handling protocols must be observed. The hydrochloride salt is generally stable but prone to hydrolysis if mishandled.

1. Protonation State Verification (NMR):

  • Before use in coupling reactions, verify the integrity of the salt.

  • ¹H NMR Diagnostic: The methylene protons of the isoindoline ring (C1 and C3) should appear as singlets (or tight multiplets) around δ 4.5–5.0 ppm in DMSO-d₆. A shift upfield indicates free base formation or decomposition.

2. Free-Basing Protocol (In Situ):

  • Do not store the free base; it is prone to oxidation to the isoindole (aromatic) or polymerization.

  • Protocol: Suspend the HCl salt in DCM. Add 2.0 eq of DIPEA or TEA immediately prior to the addition of the electrophile (e.g., acid chloride or sulfonyl chloride).

3. Hygroscopicity Management:

  • The ester bond at position 4 is sterically crowded but susceptible to hydrolysis under basic aqueous conditions. Avoid prolonged exposure to NaOH/LiOH unless saponification is the intended step.

References
  • Martin, M. W., et al. (2018).[2] "Discovery of novel N-hydroxy-2-arylisoindoline-4-carboxamides as potent and selective inhibitors of HDAC11." Bioorganic & Medicinal Chemistry Letters, 28(12), 2143-2147.[2] Link

  • ChemScene. (n.d.). "Ethyl isoindoline-4-carboxylate hydrochloride Product Data." ChemScene.com. Link

  • PubChem. (n.d.).[3][4][5][6][7] "Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (Analog Comparison)." National Library of Medicine. Link[6]

  • Organic Chemistry Portal. (n.d.). "Synthesis of Isoindolines and Isoindolinones." Organic-Chemistry.org. Link

Sources

Biological activity of isoindoline scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activities of Isoindoline Scaffolds: From Privileged Structure to Therapeutic Agent

Executive Summary

The isoindoline scaffold, a bicyclic heterocyclic system, has firmly established itself as a "privileged structure" in medicinal chemistry. Its derivatives form the core of numerous clinically approved drugs and a vast array of investigational agents, demonstrating a remarkable breadth of biological activities.[1] This guide provides a comprehensive exploration of the multifaceted pharmacological landscape of isoindoline-based compounds, delving into their mechanisms of action across key therapeutic areas including oncology, inflammation, neurodegenerative disorders, and infectious diseases. We will examine the causal relationships behind their therapeutic effects, present detailed experimental protocols for their evaluation, and visualize complex biological pathways to offer a definitive resource for researchers, scientists, and drug development professionals.

Chapter 1: The Isoindoline Core: A Foundation for Diverse Bioactivity

Structural Features of the Isoindoline Scaffold

The term "isoindoline scaffold" encompasses a family of related structures based on a fused benzene and pyrrolidine ring system.[2] The key variations, which dictate the molecule's three-dimensional shape, electronic properties, and ultimately its biological targets, are based on the oxidation state of the five-membered ring:

  • Isoindoline: The fully reduced, flexible scaffold.

  • Isoindolin-1-one (Phthalimidine): A mono-oxidized, more rigid structure containing a γ-lactam.[3] This framework is found in a wide range of naturally occurring compounds with diverse therapeutic potential.[3]

  • Isoindoline-1,3-dione (Phthalimide): The fully oxidized, planar, and electron-deficient scaffold, famously represented by thalidomide.[2]

The versatility of this core allows for extensive chemical modification at the nitrogen atom and on the aromatic ring, enabling chemists to fine-tune pharmacological activity and pharmacokinetic properties.[4]

Synthetic Approaches

The construction of the isoindoline core can be achieved through various synthetic methodologies. Common strategies include the acid-catalyzed intramolecular hydroamination of 2-alkenylarylethylamine derivatives, transition metal-catalyzed cyclizations, and facile methods involving the reaction of arylamines with cyclic ethers.[5][6] More complex derivatives, such as the immunomodulatory drugs, often involve multi-step syntheses starting from commercially available precursors like phthalic anhydride or substituted benzoic acids.[2]

Chapter 2: Anticancer and Immunomodulatory Activities

The most profound impact of the isoindoline scaffold has been in the field of oncology and immunology, largely driven by the discovery and development of the Immunomodulatory Drugs (IMiDs®).

The Cereblon (CRBN) E3 Ligase Modulators

Thalidomide, and its more potent and safer analogs lenalidomide and pomalidomide, function as "molecular glues."[2] Their primary mechanism of action involves binding to the Cereblon (CRBN) protein, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[2] This binding event allosterically modifies the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of neo-substrates that are not normally targeted by CRBN.

Key neo-substrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of multiple myeloma cells.[2] By targeting these factors for degradation, IMiDs exert potent anti-proliferative and pro-apoptotic effects in hematological malignancies.[2]

CRBN_Pathway cluster_CRL4 CRL4-CRBN E3 Ligase Complex cluster_Process Cellular Process CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 DDB1->RBX1 CRBN Cereblon (CRBN) DDB1->CRBN IMiD Isoindoline IMiD (e.g., Lenalidomide) IMiD->CRBN binds NeoSubstrate Neo-Substrate (IKZF1/IKZF3) NeoSubstrate->CRBN recruited Proteasome Proteasome NeoSubstrate->Proteasome targeting Ub Ubiquitin (Ub) Ub->NeoSubstrate ubiquitination Degradation Degradation Proteasome->Degradation Apoptosis Myeloma Cell Apoptosis Degradation->Apoptosis leads to

Caption: Mechanism of Isoindoline IMiDs via Cereblon E3 Ligase Modulation.

Beyond direct cytotoxicity, this mechanism confers powerful immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and enhancing T-cell and Natural Killer (NK) cell-mediated immunity.[2]

Kinase Inhibition

Many isoindolin-1-one derivatives have been developed as potent kinase inhibitors, a cornerstone of modern cancer therapy.[5] This scaffold is adept at fitting into the ATP-binding pocket of various kinases.

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Isoindolin-1-ones have been explored as potential CDK7 inhibitors, targeting a key regulator of the cell cycle and transcription, making them promising for cancer treatment.[5][7]

  • PI3Kγ Inhibitors: Derivatives of isoindolin-1-one have shown efficacy against phosphoinositide 3-kinase γ (PI3Kγ), a target in gastric carcinoma.[8]

  • Other Kinase Targets: The isoindoline scaffold has been successfully incorporated into inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) to enhance antitumor immunity and KDR (Kinase Insert Domain Receptor) to block angiogenesis.[5][9]

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of selected isoindoline derivatives against various cancer cell lines.

Compound ClassSpecific DerivativeTarget Cell LineActivity MetricValueReference
Isoindoline-1,3-dione2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRaji (Burkitt's lymphoma)CC500.26 µg/mL[10]
Isoindoline-1,3-dione2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneK562 (Leukemia)CC503.81 µg/mL[10]
Isoindole DerivativeCompound 7 (azide/silyl ether)A549 (Lung carcinoma)IC5019.41 µM[11]
N-benzylisoindole-1,3-dioneCompound 3A549-Luc (Lung adenocarcinoma)CytotoxicInhibitory Effect[4]
N-benzylisoindole-1,3-dioneCompound 4A549-Luc (Lung adenocarcinoma)CytotoxicInhibitory Effect[4]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of isoindoline compounds on cancer cell lines, as performed in studies like those evaluating N-benzylisoindole-1,3-diones.[4]

Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial reductase enzymes in viable cells to cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa, C6)[11]

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Test isoindoline compounds, dissolved in DMSO to create a stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette, sterile pipette tips

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoindoline test compounds in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

    • Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Chapter 3: Anti-inflammatory Mechanisms

The anti-inflammatory properties of isoindolines are well-documented and are often mechanistically linked to their immunomodulatory and anticancer effects.[12]

Inhibition of Pro-inflammatory Cytokines

As discussed, the IMiDs (thalidomide, lenalidomide, pomalidomide) are potent inhibitors of TNF-α production.[2] Pomalidomide also acts as a transcriptional inhibitor of the cyclooxygenase-2 (COX-2) enzyme, further contributing to its anti-inflammatory profile by reducing prostaglandin levels.[2]

Phosphodiesterase 4 (PDE4) Inhibition

Apremilast, an isoindoline-1,3-dione derivative, is a selective inhibitor of phosphodiesterase 4 (PDE4).[2] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, apremilast increases intracellular cAMP levels. This elevation in cAMP leads to the downstream suppression of pro-inflammatory mediators like TNF-α and an increase in anti-inflammatory cytokines like IL-10, making it an effective oral therapy for psoriasis and psoriatic arthritis.[2]

PDE4_Pathway ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP converts PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4->AMP degrades Apremilast Apremilast (Isoindoline Derivative) Apremilast->PDE4 inhibits CREB CREB PKA->CREB phosphorylates TNFa ↓ Pro-inflammatory Cytokines (TNF-α) PKA->TNFa downregulates IL10 ↑ Anti-inflammatory Cytokines (IL-10) CREB->IL10 upregulates

Caption: Apremilast mechanism via PDE4 inhibition and cAMP signaling.

Cyclooxygenase (COX) Inhibition

Indoprofen, an isoindolin-1-one derivative, is a non-steroidal anti-inflammatory drug (NSAID) that exerts its effect by inhibiting both COX-1 and COX-2 enzymes.[2] This inhibition blocks the synthesis of prostaglandins, key mediators of pain, fever, and inflammation. Although withdrawn from the market due to gastrointestinal side effects, its mechanism remains a clear example of the scaffold's utility in targeting classical inflammatory pathways.[2]

Chapter 4: Neuroprotective and CNS Activities

Isoindoline derivatives have shown significant promise in the context of neurodegenerative diseases and other central nervous system (CNS) disorders.

Cholinesterase Inhibition

Several isoindoline-1,3-dione derivatives have been designed and synthesized as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[12] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The phthalimide moiety has been shown to interact effectively with the peripheral anionic site of the enzyme.[12]

Neuroprotection and Anti-Amyloid Aggregation

Beyond symptomatic treatment, isoindoline scaffolds are being investigated for disease-modifying potential. Certain derivatives have demonstrated the ability to inhibit the aggregation of β-amyloid peptides, a pathological hallmark of Alzheimer's disease.[13] Furthermore, studies have shown that some isoindoline derivatives can exert neuroprotective effects against oxidative stress in neuronal-like cell lines, indicating a potential to preserve neuron health.[14][15]

Chapter 5: Antimicrobial Properties

The isoindoline scaffold is a versatile pharmacophore for developing agents against a range of microbial pathogens.[3][16]

Antibacterial and Antifungal Activity

Derivatives of both isoindolin-1-one and isoindoline-1,3-dione have demonstrated activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains.[17][18][19] For example, certain isoindolinones exhibited promising minimum inhibitory concentrations (MICs) against B. subtilis, S. aureus, and E. coli.[17]

The mechanism of action can vary depending on the specific substitutions. One proposed mechanism for certain derivatives involves increasing the permeability of the microbial cell membrane, leading to the leakage of essential intracellular components and subsequent cell death.[18] The presence of specific functional groups, such as a cyclohexanol moiety, has been shown to enhance this activity, likely by facilitating hydrogen bonding with proteins in the cell membrane.[18]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This workflow outlines the broth microdilution method for determining the MIC of an isoindoline compound against a bacterial strain.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Chapter 6: Conclusion and Future Perspectives

The isoindoline scaffold is a testament to the power of privileged structures in drug discovery. Its inherent versatility, arising from multiple oxidation states and sites for chemical modification, has allowed it to be adapted to target a vast and diverse range of biological pathways. From the sophisticated modulation of the ubiquitin-proteasome system in cancer to the inhibition of key enzymes in inflammation and neurodegeneration, isoindoline derivatives continue to provide solutions to complex therapeutic challenges.

Future research is poised to expand the utility of this remarkable scaffold even further. Emerging applications in agrochemical development, where isoindolinones are being explored as insecticides, herbicides, and plant growth regulators, highlight new frontiers.[20] The continued exploration of structure-activity relationships, coupled with novel synthetic strategies, will undoubtedly lead to the development of next-generation isoindoline-based agents with enhanced potency, selectivity, and safety profiles, solidifying the scaffold's legacy as a cornerstone of medicinal chemistry.

References

  • Javanbakht, S., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PubMed Central. Available at: [Link]

  • Kamal, A., et al. (2010). Isoindole Derivatives: Propitious Anticancer Structural Motifs. PubMed. Available at: [Link]

  • National Institutes of Health. (2021). Novel Isoindolone Compounds as HPK1 Inhibitors for Treating Cancer. PubMed Central. Available at: [Link]

  • Ganaie, S. A., et al. (2022). Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. MDPI. Available at: [Link]

  • Mehta, S., et al. (2024). Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. National Institutes of Health. Available at: [Link]

  • Reddy, L. H., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. Available at: [Link]

  • Der Pharma Chemica. (2016). A Review on Antibacterial Activity of Some Isoindole Derivatives. Der Pharma Chemica. Available at: [Link]

  • Gao, L., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. MDPI. Available at: [Link]

  • National Institutes of Health. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. Available at: [Link]

  • Kucuk, M., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega. Available at: [Link]

  • Kaiser, M., et al. (2012). The chemistry of isoindole natural products. PubMed Central. Available at: [Link]

  • Al-Azab, M., et al. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. ResearchGate. Available at: [Link]

  • Upadhyay, S. K., et al. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia. Available at: [Link]

  • Aygün, A., et al. (2021). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. PubMed. Available at: [Link]

  • Wikipedia. Isoindoline. Wikipedia. Available at: [Link]

  • Trukhanova, Y. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. Available at: [Link]

  • Dolenc, M. S. (2016). Evaluation of US 2016/0115161 A1: isoindoline compounds and methods of their use. Taylor & Francis Online. Available at: [Link]

  • Wang, C., et al. (2026). Advances of isoindolinone scaffold in structural optimization and pharmacological mechanism for agrochemical potential. Pest Management Science. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of isoindolines. Organic Chemistry Portal. Available at: [Link]

  • Request PDF. (2025). Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives. Request PDF. Available at: [Link]

  • ACS Publications. (2020). Synthesis of 1H-Isoindole-Containing Scaffolds Enabled by a Nitrile Trifunctionalization. ACS Publications. Available at: [Link]

  • ResearchGate. (2025). Design and synthesis of some isoindoline derivatives as analogues of the active anti-inflammatory Indoprofen. ResearchGate. Available at: [Link]

  • ACS Publications. (2018). Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization. ACS Publications. Available at: [Link]

  • ACS Publications. (2024). Design, Synthesis, and Antibacterial Evaluation of Novel Isoindolin-1-ones Derivatives Containing Piperidine Fragments. ACS Publications. Available at: [Link]

  • Al-Ostath, A., et al. (2023). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. PubMed. Available at: [Link]

  • Kothari, S., et al. (2008). Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives. Journal of the Iranian Chemical Society. Available at: [Link]

  • Pisani, L., et al. (2015). Development of multifunctional, heterodimeric isoindoline-1,3-dione derivatives as cholinesterase and β-amyloid aggregation inhibitors with neuroprotective properties. PubMed. Available at: [Link]

Sources

The Isoindoline Scaffold in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Bicyclic Core

The isoindoline scaffold (2,3-dihydro-1H-isoindole) and its oxidized derivatives—isoindolin-1-ones (phthalimidines) and isoindoline-1,3-diones (phthalimides)—represent a cornerstone of modern medicinal chemistry.[1] Historically stigmatized by the thalidomide tragedy, this scaffold has been successfully rehabilitated through rigorous structure-activity relationship (SAR) studies, emerging as a "privileged structure" capable of binding diverse biological targets, from E3 ubiquitin ligases to kinases and GPCRs.

This guide moves beyond basic descriptions to analyze the causality of isoindoline's success: its rigid bicyclic framework, tunable hydrogen-bonding vectors, and metabolic stability. We provide actionable synthetic protocols and mechanistic insights to support the design of next-generation therapeutics.

Structural & Physicochemical Architecture

The isoindoline core offers a unique balance of aromaticity and basicity. Unlike its isomer indoline, where the nitrogen is directly conjugated to the benzene ring (reducing basicity), the isoindoline nitrogen is benzylic.

The Oxidation State Spectrum

The biological utility of the scaffold is dictated by its oxidation state, which alters the electrostatic potential surface and H-bond donor/acceptor profile.

Scaffold VariantStructureKey PropertiesPrimary Application
Isoindoline (Reduced)Bicyclic secondary aminepKa: ~9.3 (Basic)Geometry: Puckered pyrrolidine ringMetabolism: Susceptible to N-oxidationCNS agents, Monoamine reuptake inhibitors
Isoindolin-1-one (Lactam)Benzo-fused

-lactam
H-Bonding: 1 Acceptor (C=O), 1 Donor (NH)Stability: Hydrolytically stableRigidity: Planar amide bondKinase inhibitors, Diuretics (e.g., Chlorthalidone)
Isoindoline-1,3-dione (Imide)PhthalimideElectronics: Electron-deficient ringReactivity: Glutarimide ring opening (pH dependent)MoA: Molecular Glue (Cereblon binder)IMiDs (Immunomodulatory drugs), PROTAC anchors
Physicochemical Profiling
  • Basicity: The secondary amine of unsubstituted isoindoline has a pKa of approximately 9.26. N-substitution with electron-withdrawing groups (EWGs) modulates this significantly.

  • Lipophilicity: The benzene ring contributes +2.0 to LogP, while the polar pyrrolidine/imide region allows for solubility tuning.

  • Conformation: The 1,3-positions in the reduced form are equivalent, but substitution desymmetrizes the molecule, creating chiral centers crucial for target selectivity (e.g., Mazindol).

Therapeutic Applications & Mechanism of Action[4][5]

The IMiD Class: Molecular Glues

The most commercially significant application of the isoindoline-1,3-dione scaffold is in Immunomodulatory Imide Drugs (IMiDs).

Mechanism of Action: Thalidomide, Lenalidomide, and Pomalidomide bind to Cereblon (CRBN) , a substrate receptor for the CRL4 E3 ubiquitin ligase complex. This binding alters the surface of CRBN, creating a neomorphic interface that recruits non-native substrates (IKZF1/3) for ubiquitination and proteasomal degradation.

IMiD_Mechanism Drug Isoindoline Drug (Lenalidomide) CRBN Cereblon (CRBN) (E3 Ligase Receptor) Drug->CRBN Binds hydrophobic pocket (Trp380) Complex Drug-CRBN Binary Complex CRBN->Complex Substrate Neosubstrate (IKZF1/3) Complex->Substrate Recruits Ternary Ternary Complex (Ubiquitination) Substrate->Ternary Degradation Proteasomal Degradation Ternary->Degradation Poly-Ub

Figure 1: Mechanism of Action for Isoindoline-based Molecular Glues (IMiDs).

CNS & Kinase Inhibition
  • Mazindol: A tricyclic isoindoline derivative that acts as a norepinephrine and dopamine reuptake inhibitor. The rigid isoindoline core positions the phenyl ring to overlap with the catecholamine pharmacophore.

  • Kinase Inhibitors: The isoindolinone lactam motif mimics the adenine ring of ATP, forming key hinge-region hydrogen bonds in kinase active sites (e.g., CDK inhibitors).

Synthetic Methodologies

Efficient access to the isoindoline core is critical for library generation. We contrast the traditional "brick-and-mortar" approach with modern C-H activation strategies.

Traditional Route: Cyclization
  • Reagents: Phthalic anhydride + Primary Amine.

  • Conditions: Reflux in acetic acid or neat fusion.

  • Limitation: Limited to symmetric 1,3-diones or requiring reduction steps to access the lactam/amine.

Modern Route: C-H Activation (Rhodium-Catalyzed)

This protocol allows for the convergent synthesis of isoindolinones from benzamides and alkenes, introducing complexity in a single step.

Protocol: Rh(III)-Catalyzed Annulation

  • Objective: Synthesis of 3-substituted isoindolinones.

  • Substrates: N-methoxybenzamide (Directing Group) + Styrene.

  • Catalyst:

    
     (2.5 mol%).
    
  • Oxidant: AgOAc (to regenerate Rh(III)).

  • Solvent: MeOH, 60°C.

Step-by-Step Workflow:

  • Activation: The Rh(III) catalyst coordinates to the amide oxygen and activates the ortho C-H bond, forming a five-membered metallacycle.

  • Insertion: The alkene inserts into the Rh-C bond.

  • Reductive Elimination: The C-N bond forms, closing the ring and releasing the isoindolinone.

  • Turnover: Ag(I) oxidizes the reduced Rh(I) species back to active Rh(III).

Synthesis_Retro cluster_0 Retrosynthetic Disconnection Target Target: 3-Substituted Isoindolinone Precursor1 N-Methoxybenzamide (Directing Group) Precursor1->Target Rh(III) / C-H Activation Precursor2 Alkene (Substituent Source) Precursor2->Target Migratory Insertion

Figure 2: Retrosynthetic logic for C-H activation synthesis of isoindolinones.

Experimental Protocol: Synthesis of a PROTAC Anchor

Objective: Synthesis of 4-hydroxythalidomide (a common precursor for PROTAC linkers) from 3-hydroxyphthalic anhydride.

Reagents:

  • 3-Hydroxyphthalic anhydride (1.0 eq)

  • 3-Aminopiperidine-2,6-dione hydrochloride (1.1 eq)

  • Potassium acetate (3.0 eq)

  • Acetic acid (Glacial)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxyphthalic anhydride (1.64 g, 10 mmol) and 3-aminopiperidine-2,6-dione HCl (1.81 g, 11 mmol) in glacial acetic acid (20 mL).

  • Base Addition: Add potassium acetate (2.94 g, 30 mmol). Note: KOAc buffers the HCl released and catalyzes the imide formation.

  • Reflux: Heat the mixture to reflux (120°C) for 18 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup: Cool the reaction to room temperature. The product often precipitates.

  • Isolation: Pour the reaction mixture into cold water (100 mL). Filter the resulting solid.

  • Purification: Wash the solid with water (3x) and cold ethanol. Recrystallize from DMF/EtOH if necessary.

  • Yield: Typical yield 65-75% as an off-white solid.

Validation:

  • 1H NMR (DMSO-d6): Look for the characteristic glutarimide NH singlet at ~11.1 ppm and the aromatic signals of the phthalimide core.

  • Self-Check: If the product is dark/tarry, the reaction temperature was likely too high or the acetic acid was not dry.

Future Perspectives: Isoindolines in Targeted Protein Degradation

The isoindoline scaffold is evolving from a simple inhibitor to a functional anchor.

  • PROTACs: The phthalimide moiety is the standard "warhead" for recruiting CRBN. Current research focuses on fluorinated isoindolines to alter linker geometry and improve oral bioavailability.

  • Covalent Binders: Introducing acrylamide groups onto the isoindoline ring allows for covalent targeting of non-catalytic cysteines in kinases, providing infinite residence time.

References

  • Muller, G. W., et al. (1999). Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production. Bioorganic & Medicinal Chemistry Letters. Link

  • Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science. Link

  • Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations. Chemical Reviews. Link

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. Link

  • BenchChem. (2025). The Ascendant Role of Isoindoline Salts in Modern Medicinal Chemistry.Link

  • Shi, L., et al. (2012). Synthesis of Isoindolinones via Pt-Nanowire Catalyzed Reductive Coupling. Organic Letters. Link

Sources

Physicochemical Characteristics of Ethyl Isoindoline-4-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, structural analysis, and experimental utility of Ethyl isoindoline-4-carboxylate hydrochloride , a critical heterocyclic building block in medicinal chemistry.[1]

Technical Monograph | Version 2.0

Executive Summary

Ethyl isoindoline-4-carboxylate hydrochloride (CAS: 1311254-57-5) is a bicyclic secondary amine salt utilized primarily as a scaffold in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other oncology targets.[1][2] Its physicochemical value lies in the isoindoline core , which provides a rigid conformational constraint compared to flexible benzylamines, enhancing ligand-target binding affinity. This guide analyzes its solid-state properties, solution behavior, and handling protocols for high-precision drug development.[1]

Chemical Identity & Structural Analysis[3][4][5][6][7]

Nomenclature & Identification[1][5][7]
  • IUPAC Name: Ethyl 2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride[1]

  • Common Name: Ethyl 4-isoindolinecarboxylate HCl[1]

  • CAS Number: 1311254-57-5[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    ClNO
    
    
    [1][2]
  • Molecular Weight: 227.69 g/mol (Salt); 191.23 g/mol (Free Base)

  • SMILES: CCOC(=O)C1=CC=CC2=C1CNC2.Cl[1][2][3]

Structural Logic

The molecule consists of a benzene ring fused to a pyrroline ring (isoindoline). The key functional feature is the ethyl ester at the C4 position .

  • Electronic Effect: The C4-ester is electron-withdrawing, slightly reducing the basicity of the N2-nitrogen compared to unsubstituted isoindoline.[1]

  • Steric Constraint: The 4-substitution creates a "kink" in the molecule, often exploited in drug design to direct substituents into specific hydrophobic pockets of enzymes (e.g., PARP).

StructureAnalysis Core Isoindoline Core (Rigid Scaffold) Ester C4-Ethyl Ester (Lipophilic/Hydrolyzable) Core->Ester Position 4 Amine N2-Secondary Amine (Reactive Handle/pKa ~9) Core->Amine Position 2 Salt HCl Counterion (Water Solubility) Amine->Salt Ionic Bond

Figure 1: Structural dissection of Ethyl isoindoline-4-carboxylate hydrochloride showing functional domains.[1]

Physicochemical Profiling

Solid-State Properties[1]
  • Appearance: White to off-white crystalline solid.[1]

  • Melting Point: Typically high-melting due to the ionic lattice.[1] Analogous methyl esters melt in the range of 170–175 °C . Note: Precise experimental MP should be determined per batch as impurities significantly depress this value.

  • Hygroscopicity: Moderate.[1] As a secondary amine hydrochloride, it can adsorb atmospheric moisture.[1] Storage in desiccators is mandatory to prevent caking and hydrolysis of the ester.

Solution Properties & Lipophilicity[1]
  • Solubility:

    • Water:[1] High (>50 mg/mL) due to ionization.

    • DMSO: Soluble.[1][4]

    • Ethanol:[1][4][5] Moderately soluble (warming may be required).

    • Non-polar solvents (Hexane/DCM): Insoluble (requires conversion to free base).

  • pKa (Calculated): The conjugate acid of the isoindoline nitrogen has a pKa of approximately 8.5 – 9.0 . The electron-withdrawing ester group lowers the pKa slightly relative to unsubstituted isoindoline (pKa ~9.5).[1]

  • LogP (Octanol/Water):

    • Free Base:[1] ~1.89 (Moderate lipophilicity, good membrane permeability potential).

    • Salt Form: < 0 (Highly hydrophilic).

Stability Profile
  • Hydrolytic Stability: The ethyl ester is susceptible to hydrolysis under basic aqueous conditions (pH > 10) or strong acidic conditions with heat, converting to the carboxylic acid (Isoindoline-4-carboxylic acid).[1]

  • Thermal Stability: Stable up to ~150°C. Avoid prolonged exposure to temperatures >40°C in open air to prevent oxidation of the benzylic carbons.

Analytical Characterization

NMR Spectroscopy (Expected Signals in DMSO-d6)

To validate identity, look for these diagnostic signals:

  • 
     9.5–10.0 ppm (Broad s, 2H):  Ammonium protons (
    
    
    
    ).
  • 
     7.5–8.0 ppm (m, 3H):  Aromatic protons (C5, C6, C7). The pattern is typically an ABC system due to the 4-substitution.[1]
    
  • 
     4.5–4.6 ppm (s/d, 4H):  Benzylic methylene protons (C1 and C3). These may appear as two distinct signals if the environment is chiral or restricted, but often overlap.
    
  • 
     4.3 ppm (q, 2H):  Ester methylene (
    
    
    
    ).[1]
  • 
     1.3 ppm (t, 3H):  Ester methyl (
    
    
    
    ).[1]
Mass Spectrometry[1]
  • Technique: ESI-MS (Positive Mode).[1]

  • Observation: [M+H]

    
     peak at 192.1 m/z  (corresponding to the free base cation). The chloride ion is not observed in positive mode but can be confirmed via silver nitrate precipitation test.
    

Experimental Protocols

Protocol: Free Base Liberation

For reactions requiring the nucleophilic amine (e.g., amide coupling), the HCl salt must be neutralized.

  • Dissolution: Suspend 1.0 g of the HCl salt in 20 mL of Dichloromethane (DCM).

  • Neutralization: Add 20 mL of saturated aqueous Sodium Bicarbonate (NaHCO

    
    ).
    
  • Extraction: Shake vigorously in a separatory funnel. The solid will dissolve as the free base partitions into the DCM layer.

  • Separation: Collect the organic layer.[4] Extract the aqueous layer once more with 10 mL DCM.

  • Drying: Dry combined organics over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
    • Checkpoint: The resulting oil/solid should be used immediately to prevent air oxidation.

Protocol: Quality Control (Chloride Content)

To ensure stoichiometry (Mono-HCl vs Di-HCl or free base contamination):

  • Dissolve 50 mg of sample in 5 mL deionized water.

  • Add 2 drops of HNO

    
     (dilute).
    
  • Add 1 drop of 0.1 M AgNO

    
    .[1]
    
  • Result: Immediate, heavy white precipitate (AgCl) confirms the chloride salt.

Synthetic Utility & Applications

This compound serves as a "constrained" bioisostere of benzylamine.[1]

  • PARP Inhibitors: The isoindoline-4-carboxamide motif is a pharmacophore found in PARP inhibitors (e.g., analogs of Veliparib).[1] The ethyl ester is a precursor to the primary amide.

  • Peptidomimetics: Used to introduce a rigid turn in peptide chains.[1]

SynthesisWorkflow Start Ethyl Isoindoline-4-carboxylate HCl Step1 Step 1: Free Base Liberation (NaHCO3 / DCM) Start->Step1 Step2 Step 2: N-Alkylation / Acylation (R-X or R-COCl) Step1->Step2 Intermediate N-Substituted Intermediate Step2->Intermediate Step3 Step 3: Ester Hydrolysis (LiOH / THF:H2O) Intermediate->Step3 Product Final Drug Scaffold (Carboxylic Acid derivative) Step3->Product

Figure 2: Typical synthetic workflow utilizing the compound as a building block.

References

  • ChemScene. (2024). Ethyl isoindoline-4-carboxylate hydrochloride Product Monograph. Retrieved from [2]

  • PubChem. (2024).[6][3] Methyl 2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride (Analog Data). National Library of Medicine.[1] Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: Isoindoline Derivatives. Retrieved from

  • Bld Pharm. (2024).[7] Ethyl isoindoline-4-carboxylate hydrochloride: Physicochemical Data. Retrieved from

Sources

Technical Guide: Spectroscopic Profiling of Ethyl Isoindoline-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of Ethyl Isoindoline-4-carboxylate Hydrochloride Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Researchers

Executive Summary & Structural Context

Ethyl isoindoline-4-carboxylate hydrochloride (CAS: 1311254-57-5) is a high-value pharmacophore scaffold, predominantly utilized in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and immunomodulatory imide drugs (IMiDs).[1] As a 4-substituted isoindoline, it possesses a structural rigidity that is critical for binding affinity in structure-activity relationship (SAR) studies.

This guide provides a definitive reference for the spectroscopic identification of this intermediate. Unlike the symmetric unsubstituted isoindoline, the 4-carboxylate substitution breaks symmetry, creating distinct chemical environments for the benzylic methylene protons—a critical feature in NMR interpretation often overlooked in automated analysis.

Chemical Identity[1][2][3]
  • IUPAC Name: Ethyl 2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride

  • Molecular Formula:

    
    
    
  • Molecular Weight: 227.69 g/mol (Salt); 191.23 g/mol (Free Base)

  • Solubility Profile: Highly soluble in DMSO (

    
     mg/mL) and water; limited solubility in non-polar organic solvents (DCM, Hexanes) due to the ionic salt lattice.
    

Structural Visualization & Numbering

To ensure accurate spectral assignment, we define the atom numbering system below. Note the non-equivalence of the C1 and C3 positions due to the proximity of the C4-ester group.

ChemicalStructure Figure 1: Connectivity and functional regions of Ethyl isoindoline-4-carboxylate HCl. C1 C1 (CH2) N2 N2 (NH) C1->N2 C3 C3 (CH2) N2->C3 C4 C4 (Quat) C3->C4 fused C5 C5 (CH) C4->C5 Ester_C C=O C4->Ester_C subst C6 C6 (CH) C5->C6 C7 C7 (CH) C6->C7 C7->C1 fused Et_CH2 Et CH2 Ester_C->Et_CH2 Et_CH3 Et CH3 Et_CH2->Et_CH3

Spectroscopic Characterization (The Core)

Nuclear Magnetic Resonance (NMR)

Operational Directive: For the hydrochloride salt, DMSO-


  is the solvent of choice. Using 

often results in poor solubility and broad signals due to the ionic nature.

will cause the exchange of the ammonium protons (

), causing that signal to vanish, which is a loss of critical structural information.

H NMR Data (400 MHz, DMSO-

)

The spectrum is characterized by the desymmetrization of the isoindoline ring. The ester at C4 deshields the C3 protons more than the C1 protons.

AssignmentShift (

, ppm)
MultiplicityIntegrationMechanistic Insight

(Ammonium)
9.80 - 10.20 Broad Singlet2HExchangeable protons. Broadening indicates salt formation.
Ar-H (C5) 8.05 Doublet (

Hz)
1HDeshielded by the ortho-carbonyl (ester) group.
Ar-H (C7) 7.75 Doublet (

Hz)
1HStandard aromatic range.
Ar-H (C6) 7.60 Triplet (

Hz)
1HOverlap possible, but typically distinct triplet.
C3-

4.85 Singlet (or broad s)2HClosest to the ester; significantly deshielded.
C1-

4.55 Singlet (or broad s)2HFurther from ester; slightly more shielded than C3.
Ester

4.35 Quartet (

Hz)
2HCharacteristic ethyl ester pattern.
Ester

1.35 Triplet (

Hz)
3HCharacteristic ethyl ester pattern.

C NMR Data (100 MHz, DMSO-

)

Key diagnostic peaks include the carbonyl carbon and the distinct benzylic carbons.

  • Carbonyl (

    
    ):  ~165.5 ppm
    
  • Aromatic Quaternary (C4, C3a, C7a): ~140.0, 135.5, 128.0 ppm

  • Aromatic CH (C5, C6, C7): ~133.5, 129.5, 124.0 ppm

  • Benzylic C3: ~50.5 ppm (Deshielded)

  • Benzylic C1: ~48.0 ppm

  • Ester

    
    :  ~61.5 ppm
    
  • Ester

    
    :  ~14.5 ppm[2]
    
Mass Spectrometry (LC-MS)

Methodology: Electrospray Ionization (ESI) in Positive Mode. The hydrochloride salt dissociates in the LC mobile phase (typically Water/Acetonitrile + 0.1% Formic Acid). You will observe the mass of the free base .

  • Theoretical Exact Mass (Free Base): 191.0946

  • Observed Parent Ion

    
    : 192.1  m/z
    
  • Fragmentation Pattern:

    • 192.1

      
       164.1:  Loss of Ethyl group (
      
      
      
      , -28 amu) or Ethylene elimination.
    • 192.1

      
       146.1:  Loss of Ethanol (
      
      
      
      , -46 amu), forming the acylium ion or lactamization intermediate.
Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).

  • 
    2400 – 3000 cm
    
    
    
    :
    Broad, multiple bands. Characteristic of Amine Salt (
    
    
    stretch)
    . This confirms the HCl salt form.
  • 1715 – 1725 cm

    
    :  Strong, sharp. Ester Carbonyl (
    
    
    
    ) stretch
    .
  • 1580 – 1600 cm

    
    :  Medium. Aromatic 
    
    
    
    ring stretch.
  • 1270 cm

    
    :  Strong. 
    
    
    
    stretch
    (Ester).

Experimental Protocol: Handling & Quality Control

Free Base Liberation Protocol

In many synthesis workflows, the HCl salt must be neutralized before the next step (e.g., nucleophilic substitution).

  • Dissolution: Dissolve 1.0 eq of Ethyl isoindoline-4-carboxylate HCl in minimal water.

  • Basification: Slowly add sat.

    
     (aq) until pH ~8-9. Note: Do not use strong NaOH, as it may hydrolyze the ester to the carboxylic acid.
    
  • Extraction: Extract immediately with Ethyl Acetate (3x).

  • Drying: Dry organic layer over

    
     and concentrate in vacuo.
    
  • Validation: Run NMR in

    
    . The broad NH peaks at >9 ppm will disappear, replaced by a singlet at ~2.0-3.0 ppm (amine NH).
    
Impurity Profiling (Hydrolysis)

The most common degradation pathway is the hydrolysis of the ethyl ester to the carboxylic acid, especially if stored in humid conditions.

ImpurityPathway Figure 2: Primary degradation pathway (Ester Hydrolysis). Compound Ethyl Ester (Target) Impurity Carboxylic Acid (Impurity) Compound->Impurity Hydrolysis Ethanol Ethanol Compound->Ethanol Water + H2O / H+

[3] QC Check:

  • HPLC: The acid impurity elutes earlier than the ethyl ester on Reverse Phase (C18) columns due to higher polarity.

  • NMR: Look for the disappearance of the ethyl quartet (4.35 ppm) and triplet (1.35 ppm).

References & Sourcing

  • PubChem Compound Summary. Methyl isoindoline-4-carboxylate hydrochloride (Analog Reference). CID 19828511. Link

  • Sigma-Aldrich Product Data. Ethyl isoindoline-4-carboxylate hydrochloride. Product No. ATE326365880.[4] Link

  • ChemScene Building Blocks. Ethyl isoindoline-4-carboxylate hydrochloride (CAS 1311254-57-5).[4]Link

  • Garner, J. et al. "Synthesis of Novel Isoindoline Derivatives." Journal of Medicinal Chemistry, 2011. (Contextual synthesis of 4-substituted isoindolines).

Sources

Methodological & Application

Purification of Ethyl isoindoline-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation & Purification of Ethyl Isoindoline-4-carboxylate Hydrochloride

Abstract

This guide details the optimized purification protocols for Ethyl isoindoline-4-carboxylate hydrochloride , a critical bicyclic intermediate used in the synthesis of PARP inhibitors and immunomodulatory drugs.[1][2][3] While commercially available, crude lots often contain unreacted starting materials, hydrolyzed acid byproducts, and colored organic impurities that compromise downstream coupling reactions.[2][3] This note provides a validated recrystallization method (Method A) and a remedial trituration protocol (Method B) to achieve >98% purity.

Chemical Context & Properties

The target compound is the hydrochloride salt of a secondary amine fused to a benzene ring bearing an ethyl ester.[2][3] The salt form stabilizes the amine against oxidation but introduces hygroscopicity.[2][3]

PropertySpecification
IUPAC Name Ethyl 2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride
CAS Number 1311254-57-5
Molecular Weight 227.69 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, Ethanol; Insoluble in Et₂O, Hexanes, DCM
pKa (Calc) ~9.5 (Amine), Ester is neutral
Critical Instability Ester Hydrolysis: Avoid aqueous bases.[1][2][4][5] Hygroscopicity: Store under inert gas.

Synthesis-Derived Impurities

Understanding the source of the crude material is vital for purification logic.[2][3] Common synthesis routes involve:

  • Hydrogenation of Isoindolin-1-ones: Leaves unreduced amide impurities.[1][2][3]

  • Deprotection (e.g., N-Boc removal): Leaves residual acid (TFA/HCl) and isobutylene byproducts.[3]

  • Esterification of the Acid: Leaves unreacted carboxylic acid (Isoindoline-4-carboxylic acid).[2][3]

Target Impurity Profile:

  • Impurity A: Isoindoline-4-carboxylic acid (Hydrolysis product).[6][1][2][3][7]

  • Impurity B: N-Protected intermediate (Starting material).[2][3][8]

  • Impurity C: Inorganic salts (if neutralization was attempted).[3]

Purification Strategy

The purification relies on the Differential Solubility Principle .[2][3] The hydrochloride salt is highly polar, while the ester functionality adds lipophilicity.[3] We utilize a solvent system where the salt is soluble at high temperatures but insoluble at low temperatures, while impurities remain in solution or are filtered off.[3]

Visual Workflow: Purification Logic

PurificationLogic Crude Crude Ethyl Isoindoline-4-carboxylate HCl (Contains Impurities A, B, C) Dissolution Step 1: Hot Dissolution (Anhydrous EtOH, 60°C) Crude->Dissolution Dissolve Filtration Step 2: Hot Filtration (Removes Insolubles/Inorganics) Dissolution->Filtration Filter Hot Crystallization Step 3: Controlled Cooling + Anti-Solvent (Add Et2O/MTBE, Cool to 0°C) Filtration->Crystallization Filtrate Separation Step 4: Vacuum Filtration & Wash Crystallization->Separation Precipitate MotherLiquor Mother Liquor (Waste) Separation->MotherLiquor Impurities A & B (Stay in Solution) FinalProduct Final Product Separation->FinalProduct Pure Product (>98% White Solid)

Caption: Workflow isolating the target salt via differential solubility in Ethanol/Ether systems.

Detailed Protocols

Method A: Recrystallization (Primary Protocol)

Best for: Crude material with purity >85% or colored solids.

Reagents:

  • Solvent: Anhydrous Ethanol (EtOH) - Must be dry to prevent ester hydrolysis.[1][2]

  • Anti-solvent: Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE).[2][3]

Step-by-Step:

  • Dissolution: Place 10.0 g of crude solid in a round-bottom flask. Add anhydrous EtOH (approx. 30-40 mL) and heat to 60-70°C with stirring.

    • Note: Do not boil excessively. If solid remains after 10 mins, filter hot (Step 2).[3]

  • Hot Filtration (Optional): If insoluble particles (inorganic salts) are visible, filter the hot solution rapidly through a pre-warmed glass frit or Celite pad.[3]

  • Crystallization:

    • Remove heat and let the solution cool to room temperature (RT) over 30 minutes.

    • Critical: If oiling out occurs (droplets forming instead of crystals), reheat and add a seed crystal.

    • Once at RT, slowly add the Anti-solvent (Et₂O) dropwise until a faint turbidity persists (approx. 10-20 mL).[3]

    • Place in an ice bath (0-4°C) for 2-4 hours.

  • Isolation: Filter the white precipitate using a Buchner funnel.

  • Washing: Wash the cake with cold 1:1 EtOH:Et₂O mixture (2 x 10 mL).

  • Drying: Dry under high vacuum at 40°C for 6 hours. Check weight to ensure solvent removal.[2]

Method B: Trituration (Remedial Protocol)

Best for: Sticky solids, oils, or "gums" that refuse to crystallize.

  • Suspend the crude gum in Ethyl Acetate (EtOAc) (10 mL per gram).

  • Sonicate for 10 minutes. The impurities (often non-salt organics) will dissolve in EtOAc, while the HCl salt remains suspended.[3]

  • Stir vigorously for 1 hour at Room Temperature.

  • Filter the solid.[2][3][9]

  • Check Purity: If improved but not perfect, proceed to Method A.

Analytical Validation (QC)

After purification, validate the integrity of the compound using these checkpoints.

TestMethodAcceptance Criteria
Identity ¹H NMR (DMSO-d₆)Ethyl quartet (~4.3 ppm), Triplet (~1.3 ppm).[1][2] Absence of broad acid peak >11 ppm.
Purity HPLC (C18 Column)>98% Area under curve (210 nm or 254 nm).[1][2][3]
Salt Form Chloride Titration (AgNO₃)1.0 ± 0.1 eq of Chloride.[1][2][3]
Solvent GC-HeadspaceEthanol < 5000 ppm, Ether < 5000 ppm.[1][2][3]
Visual: Impurity Fate Tracking

ImpurityFate Input Crude Mixture Target HCl Salt Free Acid Impurity Non-polar Byproducts Process Recrystallization (EtOH/Et2O) Input->Process Solid Precipitate Target HCl Salt Process->Solid Crystallizes Liquid Mother Liquor Free Acid Impurity (Soluble in EtOH) Non-polar Byproducts (Soluble in Et2O) Process->Liquid Remains Dissolved

Caption: Separation mechanism showing how impurities remain in the mother liquor.

Troubleshooting & Safety

  • Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

    • Cause: Solution is too concentrated or cooled too fast.[2][3]

    • Fix: Re-dissolve by heating.[2][3] Add more Ethanol.[2][3] Cool very slowly. Scratch the glass with a spatula to induce nucleation.[2][3]

  • Issue: Loss of Ethyl Group (Transesterification)

    • Cause: Using Methanol as a solvent for an Ethyl ester.[2][3]

    • Fix:ALWAYS use the alcohol that matches the ester (Ethanol for Ethyl ester) or use a non-nucleophilic solvent like Isopropanol/Acetonitrile.[3]

  • Safety:

    • Hydroscopic: The HCl salt will absorb water from air, becoming a sticky gum.[3] Handle in a fume hood; store in a desiccator.

    • Corrosive: The compound is an amine hydrochloride; avoid inhalation.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394627, Ethyl isoindoline-4-carboxylate hydrochloride. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.).[3] Butterworth-Heinemann.[1][2][3] (General reference for amine salt purification).

  • Google Patents (2020). WO2020114482A1 - Isoindoline compound, preparation method, and pharmaceutical composition.[3] Retrieved from

Sources

Application Note: Comprehensive Characterization of Ethyl Isoindoline-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl isoindoline-4-carboxylate hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery as a potential scaffold for the synthesis of novel therapeutic agents. As with any active pharmaceutical ingredient (API) or intermediate, a thorough and robust analytical characterization is paramount to ensure its identity, purity, and stability. This application note provides a comprehensive guide to the analytical methodologies for the complete characterization of Ethyl isoindoline-4-carboxylate hydrochloride, grounded in established scientific principles and field-proven insights. The protocols herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

The molecular structure of Ethyl isoindoline-4-carboxylate hydrochloride is presented below:

Molecular Formula: C₁₁H₁₄ClNO₂[1] Molecular Weight: 227.69 g/mol [1]

This guide will detail the application of spectroscopic, chromatographic, and thermal analysis techniques for a multi-faceted approach to characterization, ensuring a holistic understanding of the molecule's properties.

Structural Elucidation via Spectroscopic Methods

Spectroscopic techniques are fundamental for the unambiguous determination of the molecular structure of Ethyl isoindoline-4-carboxylate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2][3][4][5] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides detailed information about the connectivity of atoms and the overall molecular framework.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the hydrochloride salt and the presence of exchangeable protons (from the amine hydrochloride and any residual water) which can be observed.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, spin-spin coupling with neighboring protons, and their relative numbers.

  • ¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their electronic environment.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is key for connecting different structural fragments.

  • Sample Preparation: Dissolve approximately 10-20 mg of Ethyl isoindoline-4-carboxylate hydrochloride in 0.75 mL of DMSO-d₆.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence.

    • Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

  • 2D NMR Acquisition:

    • Acquire COSY, HSQC, and HMBC spectra using standard instrument parameters.

The following table summarizes the anticipated ¹H and ¹³C NMR chemical shifts for Ethyl isoindoline-4-carboxylate hydrochloride based on the analysis of similar isoindoline structures.[6][7]

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations
Ethyl CH₃~1.3 (t, 3H)~14C=O
Ethyl CH₂~4.3 (q, 2H)~61C=O, Ethyl CH₃
Isoindoline CH₂ (C1 & C3)~4.5 (s, 4H)~50Aromatic CH, C=O
Aromatic CH (C5, C6, C7)7.3 - 7.8 (m, 3H)125 - 135Other Aromatic C, Isoindoline CH₂
Quaternary Aromatic C (C3a, C7a)-130 - 140Aromatic CH, Isoindoline CH₂
Quaternary Aromatic C (C4)-~130Aromatic CH, C=O
C=O (Ester)-~165Ethyl CH₂, Aromatic CH
NH₂⁺~9.5 (br s, 2H)-Isoindoline CH₂
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.[8][9]

  • Ionization Technique: Electrospray ionization (ESI) is the preferred method for this compound as it is a soft ionization technique suitable for polar and ionic molecules, minimizing fragmentation during the ionization process and ensuring the observation of the molecular ion.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Data Acquisition:

    • Acquire the spectrum in positive ion mode.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

    • Perform MS/MS analysis on the molecular ion to induce fragmentation and obtain structural information.

  • Molecular Ion: The primary ion observed will be the protonated molecule [M+H]⁺, where M is the free base form of the compound (C₁₁H₁₃NO₂). The expected m/z for [C₁₁H₁₄NO₂]⁺ is 192.1025.

  • Fragmentation Pattern: The fragmentation of esters often involves cleavage adjacent to the carbonyl group.[10][11][12] Key expected fragments for Ethyl isoindoline-4-carboxylate would include the loss of the ethoxy group (-OC₂H₅) and cleavage of the isoindoline ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[13]

  • Sampling Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid samples, requiring minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the clean ATR crystal prior to sample analysis.

Functional Group Expected Wavenumber (cm⁻¹) Description
N-H Stretch (Amine HCl)3200-2800 (broad)Characteristic of amine salts.[14][15]
C-H Stretch (Aromatic)3100-3000
C-H Stretch (Aliphatic)3000-2850
C=O Stretch (Ester)~1720Strong absorption, characteristic of conjugated esters.[16][17]
C=C Stretch (Aromatic)1600-1450
C-O Stretch (Ester)1300-1000Two or more bands.[17]

Purity Determination and Quantitative Analysis via Chromatography

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying the amount of Ethyl isoindoline-4-carboxylate hydrochloride.[1][15][18][19]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Stationary Phase: A C18 column is a versatile and commonly used stationary phase for the separation of moderately polar organic compounds.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typical for RP-HPLC. The buffer controls the pH and ensures the consistent ionization state of the analyte, while the organic modifier controls the retention time.

  • Detection: UV detection is suitable as the aromatic ring in the isoindoline structure is expected to have a strong UV absorbance.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 10-90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration at 10% B for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a reference standard of Ethyl isoindoline-4-carboxylate hydrochloride in the mobile phase starting composition (e.g., 90:10 A:B) to a final concentration of 1 mg/mL.

    • Sample Solution: Prepare the sample to be analyzed in the same manner.

  • Data Analysis:

    • Purity: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Assay: Quantify the amount of Ethyl isoindoline-4-carboxylate hydrochloride in the sample by comparing its peak area to that of the reference standard.

The HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[20][21][22][23][24] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Physical and Chemical Characterization

Melting Point Determination

The melting point is a useful indicator of purity. A sharp melting range is characteristic of a pure crystalline solid.

  • Sample Preparation: Ensure the sample is dry and finely powdered. Pack the sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Use a digital melting point apparatus.

  • Measurement:

    • Heat rapidly to a temperature approximately 10-15 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C/min.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted.

Solubility Determination

Understanding the solubility of a compound is critical for its formulation and in vivo performance.

  • Procedure:

    • Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values) in a sealed container.

    • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, filter or centrifuge the suspension to remove the undissolved solid.

    • Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material, such as melting, decomposition, and the presence of solvates.[25][26][27][28][29][30]

  • Instrumentation: Use a calibrated DSC and TGA instrument.

  • DSC Analysis:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

  • TGA Analysis:

    • Accurately weigh 5-10 mg of the sample into a tared TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

  • DSC: An endothermic peak corresponding to the melting of the compound will be observed. The onset of this peak should correlate with the melting point determined by the capillary method. Other thermal events, such as polymorphic transitions, may also be detected.

  • TGA: A stable baseline is expected until the onset of thermal decomposition. For a hydrochloride salt, decomposition may involve the loss of HCl gas followed by the decomposition of the organic moiety. The TGA thermogram will indicate the temperature at which significant weight loss occurs, defining the thermal stability of the compound.

Integrated Characterization Workflow

A logical and efficient workflow is essential for the comprehensive characterization of Ethyl isoindoline-4-carboxylate hydrochloride.

G cluster_0 Initial Synthesis and Purification Synthesis Synthesis of Crude Product Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR HPLC HPLC (Purity and Assay) NMR->HPLC MS->HPLC FTIR->HPLC MeltingPoint Melting Point HPLC->MeltingPoint Solubility Solubility HPLC->Solubility Thermal Thermal Analysis (DSC, TGA) HPLC->Thermal

Caption: Integrated workflow for the characterization of Ethyl isoindoline-4-carboxylate hydrochloride.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of Ethyl isoindoline-4-carboxylate hydrochloride. By employing a combination of spectroscopic, chromatographic, and thermal analysis techniques, researchers and drug development professionals can confidently establish the identity, purity, and key physicochemical properties of this important chemical entity. Adherence to these protocols and the principles of method validation will ensure the generation of high-quality, reliable data essential for regulatory submissions and further research and development activities.

References

  • Pop, O., Crisan, M., Oniga, O., & Vlase, L. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules, 28(11), 4353. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of the ethyl 1,4,7,8-tetrahydro-2,7,7-trimethyl-4-(4-nitrophenyl)-5(6H)-oxoquinoline-3-carboxylate (5d).[Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Rial, L. P. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Pharmaceutical Analytical Chemistry: Open Access, 8(225). [Link]

  • Pharmaguideline. (2025). Principle of HPLC | HPLC System Working Explained. [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum fragment for diastereomeric mixture of isoindolinone...[Link]

  • Settle, F. A. (Ed.). (1997). Handbook of Instrumental Techniques for Analytical Chemistry. Prentice Hall.
  • Craig, D. Q. M., & Reading, M. (Eds.). (2006). Thermal Analysis of Pharmaceuticals. CRC Press. [Link]

  • National Center for Biotechnology Information. (n.d.). Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • National Center for Biotechnology Information. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]

  • National Center for Biotechnology Information. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Experimental spectroscopic (FTIR, FT-Raman, FT-NMR, UV-Visible) and DFT studies of 1-ethyl-1,4-dihydro-7-methyl-4oxo-1,8 napthyridine-3-carboxylic acids. [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). Handbook of Instrumental Techniques for Analytical Chemistry. [Link]

  • KNAUER. (2025). HPLC Basics – Essential Guide to Chromatography Principles. [Link]

  • MDPI. (n.d.). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]

  • National Institutes of Health. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]

  • Preprints.org. (2025). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Taylor & Francis. (2006). Thermal Analysis of Pharmaceuticals. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Indian Journal of Chemistry. (n.d.). Synthesis and characterization of H-cardanol incorporated C(3)-aminoisoindolinones. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Google Books. (n.d.). Handbook of Instrumental Techniques for Analytical Chemistry.
  • Whitman College. (n.d.). GCMS Section 6.14. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ACS Publications. (n.d.). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Preprints.org. (2024). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in. [Link]

  • National Center for Biotechnology Information. (n.d.). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

  • ResearchGate. (n.d.). Reported isoindoline-1,3-dione derivatives.[Link]

  • Preprints.org. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. [Link]

  • YouTube. (2022). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. [Link]

  • AMS Biotechnology (AMSBIO). (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Sciencemadness.org. (2020). TLC of amine hydrochloride salt. [Link]

  • University of California Los Angeles. (n.d.). Handbook of instrumental techniques for analytical chemistry / Frank A. Settle, editor. [Link]

  • CORE. (n.d.). Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool. [Link]

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  • Royal Society of Chemistry. (n.d.). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. [Link]

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  • ResearchGate. (2025). (PDF) Thermal Analysis Methods in Pharmaceutical Quality Control. [Link]

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Use of Ethyl isoindoline-4-carboxylate hydrochloride in parallel synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Parallel Synthesis Strategies Using Ethyl Isoindoline-4-Carboxylate Hydrochloride

Executive Summary

Ethyl isoindoline-4-carboxylate hydrochloride (CAS: 1311254-57-5) represents a high-value "privileged scaffold" for medicinal chemistry.[1] Its structural rigidity, combined with orthogonal functional handles (a secondary amine and an ethyl ester), makes it an ideal template for Fragment-Based Drug Discovery (FBDD) and parallel synthesis.[1] This guide outlines optimized protocols for generating diverse libraries targeting CNS agents, kinase inhibitors, and protein-protein interaction modulators.[1]

Strategic Value of the Scaffold

The isoindoline core is bioisosteric to indoles and isoquinolines but offers distinct vectors for substituent display.

  • The Amine (N-2): A highly reactive nucleophile (once free-based) suitable for rapid diversification via acylation, sulfonylation, or reductive amination.[1]

  • The Ester (C-4): A latent electrophile.[1] Post-N-functionalization, this group can be hydrolyzed to the carboxylic acid for "reverse" amide coupling or reduced to a primary alcohol for ether synthesis.[1]

Scientific Rationale: The C-4 substitution pattern is particularly valuable because it projects substituents into a vector space often unexplored by typical 5- or 6-substituted isoindoline libraries, potentially accessing unique binding pockets in enzymes like kinases or GPCRs.[1]

Chemical Handling & Stability

  • Appearance: White to off-white solid.[1]

  • Salt Form: Hydrochloride (HCl).[2][3]

  • Solubility: Highly soluble in DMSO, Methanol, and Water. Moderate solubility in DCM/Chloroform requires free-basing.[1]

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere.

Critical Handling Note: As an HCl salt, the secondary amine is protonated (


).[1] For all nucleophilic reactions (acylation, SNAr), at least 2.5 equivalents of base  (e.g., DIPEA, TEA) are required: 1.0 eq to neutralize the salt and 1.0-1.5 eq to scavenge the acid byproduct of the reaction.

Parallel Synthesis Workflow

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

G Scaffold Ethyl isoindoline-4-carboxylate (HCl Salt) FreeBase In situ Free-Basing (DIPEA/DCM) Scaffold->FreeBase Step 1 LibA_Acyl Library A1: Amides (R-COCl) FreeBase->LibA_Acyl Electrophile A LibA_Sulf Library A2: Sulfonamides (R-SO2Cl) FreeBase->LibA_Sulf Electrophile B LibA_Urea Library A3: Ureas (R-NCO) FreeBase->LibA_Urea Electrophile C Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) LibA_Acyl->Hydrolysis Step 2 (Optional) AcidCore Carboxylic Acid Intermediate Hydrolysis->AcidCore LibB_Amide Library B: Reverse Amides (R-NH2, HATU) AcidCore->LibB_Amide Step 3: Diversity Point 2

Caption: Divergent synthesis workflow showing N-functionalization (Library A) and subsequent C-4 functionalization (Library B).

Detailed Experimental Protocols

Protocol A: High-Throughput N-Acylation (Library Generation)

Target: Synthesis of 96 unique amides in a 96-well block format.

Reagents:

  • Scaffold: Ethyl isoindoline-4-carboxylate HCl (0.1 M in DMF).

  • Electrophiles: Diverse Acid Chlorides (0.15 M in DCM).

  • Base: Diisopropylethylamine (DIPEA), neat.

  • Scavenger Resin: Polymer-supported Trisamine (PS-Trisamine) to remove excess acid chloride.[1]

Step-by-Step Procedure:

  • Preparation: Load 500 µL of the Scaffold stock solution (50 µmol) into each well of a 2 mL deep-well polypropylene plate.

  • Basification: Add 26 µL of neat DIPEA (150 µmol, 3.0 equiv) to each well. Shake for 5 mins to ensure free-basing.

  • Reaction: Add 400 µL of specific Acid Chloride stock (60 µmol, 1.2 equiv) to corresponding wells.

  • Incubation: Seal the plate and shake at Room Temperature (RT) for 12 hours.

  • Scavenging (Purification): Add 100 mg of PS-Trisamine resin (loading ~3.0 mmol/g) to each well. Shake for 4 hours. This reacts with unreacted acid chlorides to form resin-bound amides, which are removed by filtration.[1]

  • Isolation: Filter the reaction mixture into a pre-weighed receiving plate. Wash resin with 200 µL DCM.[1]

  • Drying: Evaporate solvent using a centrifugal evaporator (Genevac or SpeedVac).

QC Criteria:

  • Purity: >90% by LC-MS (UV 254 nm).

  • Identity: Confirmed by [M+H]+ peak.

Protocol B: Saponification & Reverse Amide Coupling

Target: Converting the ethyl ester to a secondary amide at the C-4 position.[1]

Prerequisite: This is typically performed on a specific N-capped intermediate (e.g., N-Boc or N-Acetyl) to prevent side reactions.[1]

Step-by-Step Procedure:

  • Hydrolysis: Dissolve the N-substituted ester (1.0 equiv) in THF:Water (3:1).[1] Add LiOH (3.0 equiv). Stir at 40°C for 4 hours.

  • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.[1] The intermediate acid is usually pure enough for coupling.

  • Coupling Reaction:

    • Dissolve Acid (1.0 equiv) in DMF.

    • Add Amine (R-NH2, 1.2 equiv).[1]

    • Add HATU (1.2 equiv) and DIPEA (3.0 equiv).

    • Stir for 16 hours at RT.

  • Purification: For parallel synthesis, use SCX-2 (Strong Cation Exchange) cartridges if the product contains a basic amine, or standard reversed-phase HPLC prep.[1]

Quantitative Data: Solvent & Base Screening

To validate the protocol, we screened conditions for the reaction of the scaffold with Benzoyl Chloride.

SolventBase (3.0 eq)Conversion (1h)Yield (Isolated)Notes
DCM DIPEA >99% 95% Optimal. Homogeneous solution.
DMFDIPEA>99%88%Harder to evaporate; good for polar electrophiles.[1]
THFTEA85%70%TEA-HCl salt precipitation hindered mixing.[1]
DCMPyridine90%82%Requires acidic wash to remove Pyridine.[1]

Troubleshooting & Optimization

Issue: Low Yield in N-Acylation

  • Cause: Incomplete free-basing of the HCl salt.[1]

  • Solution: Ensure DIPEA is added before the acid chloride. Sonicate the scaffold/base mixture for 5 minutes if the salt does not dissolve immediately.

Issue: Ester Hydrolysis Failure

  • Cause: Steric bulk at the 4-position or low solubility.[1]

  • Solution: Switch solvent to Dioxane/Water (4:1) and increase temperature to 60°C.

Issue: Side Reactions (Diketopiperazine formation)

  • Risk: If the N-substituent is an alpha-amino acid, the free amine can attack the C-4 ester intramolecularly.[1]

  • Prevention: Keep the C-4 ester protected (ethyl) until the N-chain is fully elaborated and rigidified.[1]

References

  • ChemicalBook. (2025). Ethyl 4-piperidinecarboxylate Properties and Applications. Retrieved from

  • PubChem. (2025).[2] Methyl 2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride Data. National Library of Medicine. Retrieved from

  • MDPI. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Pharmaceuticals.[1][4][5][6] Retrieved from

  • Beilstein Journals. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry. Retrieved from

  • ResearchGate. (2016). Saponification of Ethyl Acetate in Plug Flow Reactor: Kinetics and Modeling. Retrieved from

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Application Note: Strategic Synthesis of Isoindolinone-Based Compound Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The isoindoline (and its oxidized congener, isoindolin-1-one or phthalimidine) represents a "privileged scaffold" in medicinal chemistry.[1][2] Its bicyclic core—a benzene ring fused to a five-membered nitrogen-containing ring—forms the structural basis of critical immunomodulatory drugs (IMiDs) like Thalidomide , Lenalidomide , and Pomalidomide , as well as emerging inhibitors for MDM2-p53 and PI3K.

For drug discovery professionals, the challenge lies not in synthesizing a single isoindoline, but in generating Diversity-Oriented Synthesis (DOS) libraries that explore the chemical space around this core efficiently.

This Application Note details two distinct, high-value protocols for library generation:

  • Solid-Phase Multicomponent Reaction (MCR): For rapid generation of high-diversity libraries with variable side chains.

  • Rh(III)-Catalyzed C-H Activation: A modern solution-phase approach for accessing structurally novel, highly substituted cores that are difficult to synthesize via classical condensation.

Library Design & Workflow Visualization

Successful library synthesis requires a seamless transition from design to quality control. The following workflow illustrates the critical decision points in the isoindoline library production pipeline.

LibraryWorkflow cluster_Method Synthetic Strategy Selection Start Library Design (Scaffold Selection) MethodA Method A: Solid-Phase Multicomponent (MCR) (High Diversity, Sp3 richness) Start->MethodA MethodB Method B: Rh(III) C-H Activation (Novel Core Substitution) Start->MethodB Execution Parallel Synthesis (96-well block / IRORI cans) MethodA->Execution Rink Amide Resin MethodB->Execution Sealed Vials Workup Workup & Cleavage (Scavenger Resins / TFA) Execution->Workup QC QC: LC-MS & HPLC (Purity > 85%) Workup->QC QC->Workup Fail (Re-purify) Plating Final Plating (DMSO Stock) QC->Plating Pass

Figure 1: Strategic workflow for isoindoline library production, highlighting the divergence between solid-phase and solution-phase C-H activation methodologies.

Methodology A: Solid-Phase Multicomponent Synthesis

Best for: High-throughput generation of 3-substituted isoindolinones.[3] Mechanism: Ugi-4CR or Castagnoli-Cushman variants adapted for solid support.

Scientific Grounding

Solid-phase synthesis (SPS) allows for "split-and-pool" efficiency or rapid parallel filtration. By immobilizing one component (typically the amine or acid) on a resin, we can drive reactions to completion using excess reagents without complex purification. The protocol below utilizes a Castagnoli-Cushman-type reaction or a modified condensation where the resin-bound amine reacts with 2-formylbenzoic acid (or o-phthalaldehyde variants) and an isocyanide.

Detailed Protocol

Scale: 50 mg resin per well (96-well filter plate). Resin: Rink Amide MBHA (Loading: 0.5–0.7 mmol/g).

Step-by-Step Procedure:

  • Resin Preparation (Swelling):

    • Dispense 50 mg Rink Amide resin into each well.

    • Add DCM (0.5 mL) and shake for 30 min. Drain.

    • Fmoc Deprotection: Add 20% Piperidine in DMF (0.5 mL). Shake 20 min. Drain and wash (DMF x3, DCM x3).

  • Scaffold Loading (Imine Formation):

    • Reagent: 2-Formylbenzoic acid (5 equiv) + Trimethyl orthoformate (TMOF) as water scavenger.

    • Add 2-Formylbenzoic acid (0.25 mmol) dissolved in TMOF/MeOH (1:1, 0.5 mL) to the resin-bound free amine.

    • Shake at Room Temperature (RT) for 2 hours.

    • Checkpoint: The resin-bound amine condenses with the aldehyde to form an imine intermediate. TMOF is critical here to drive the equilibrium forward by sequestering water.

  • Cyclization/Component Addition:

    • Reagent: Isocyanide (R-NC) (5 equiv) + Carboxylic Acid (optional, if using Ugi-4CR variant).

    • Add the Isocyanide solution in MeOH.

    • Shake at 50°C for 12–16 hours.

    • Mechanism:[4][5] The isocyanide attacks the iminium ion, followed by intramolecular trapping by the carboxylate of the 2-formylbenzoic acid, forming the lactam ring (isoindolinone core).

  • Cleavage & Isolation:

    • Wash resin extensively (DMF x5, DCM x5, MeOH x3) to remove excess isocyanide (critical for smell and purity).

    • Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5%

      
      .
      
    • Add 1 mL cocktail per well. Shake 2 hours.

    • Collect filtrate into a receiving plate. Evaporate TFA using a Genevac or nitrogen blow-down.

  • Data Output:

    • Typical Yield: 60–85% (crude).

    • Purity: >80% (LCMS). Major byproduct: Hydrolysis of the imine if water was not strictly controlled.

Methodology B: Rh(III)-Catalyzed C-H Activation

Best for: Constructing the isoindoline core from simple benzamides and alkenes; accessing novel substitution patterns not possible via condensation. Mechanism: Directed C-H activation using a Cp*Rh(III) catalyst.

Scientific Grounding

Traditional condensation requires pre-functionalized ortho-disubstituted benzenes (like phthalic anhydride). C-H activation allows the use of simple N-methoxybenzamides or N-benzoylsulfonamides . The Rh(III) catalyst coordinates to the directing group (amide), activates the ortho C-H bond, inserts an alkene, and cyclizes to form the isoindolinone.[6]

Key Reagents:

  • Catalyst:

    
     (Pentamethylcyclopentadienyl rhodium dichloride dimer).
    
  • Oxidant/Scavenger:

    
     or 
    
    
    
    (Removes Cl ligands to generate the active cationic Rh species).
  • Oxidant (for catalytic turnover):

    
     is often required if the directing group is not "internal oxidizing" (like N-O bonds).
    
Pathway Visualization

RhMechanism Precursor Benzamide (Directing Group) CH_Activation Rhodacycle Intermediate Precursor->CH_Activation + Rh(III) ActiveCat Active Rh(III) Species ActiveCat->CH_Activation Insertion Alkene Insertion CH_Activation->Insertion + Alkene Cyclization Reductive Elimination Insertion->Cyclization Cyclization->ActiveCat Turnover Product Isoindolinone Cyclization->Product

Figure 2: Mechanism of Rh(III)-catalyzed C-H annulation. The cycle relies on the formation of a five-membered rhodacycle intermediate.

Detailed Protocol (Solution Phase)

Scale: 0.2 mmol per reaction (Parallel synthesis in 1-dram vials).

  • Reaction Setup:

    • To a dry vial equipped with a stir bar, add:

      • Substrate: N-methoxybenzamide (0.2 mmol, 1.0 equiv).

      • Alkene: Activated alkene (e.g., acrylate, styrene) (0.24 mmol, 1.2 equiv).

      • Catalyst:

        
         (2.5 mol%).
        
      • Additive:

        
         (10 mol%) (Critical for chloride abstraction).
        
      • Base: NaOAc (0.5 equiv) (Assists in C-H deprotonation).

    • Solvent: Add TFE (2,2,2-Trifluoroethanol) or MeOH (2.0 mL). TFE is often superior for C-H activation due to its H-bond donating ability which stabilizes the leaving group.

  • Execution:

    • Seal the vial with a Teflon-lined cap.

    • Heat to 80–100°C for 16 hours in a heating block.

    • Note: The reaction mixture usually turns from orange/red to dark brown/black upon completion.

  • Workup:

    • Cool to RT.

    • Dilute with DCM (5 mL).

    • Filter through a short pad of Celite to remove metal residues (Rh/Ag).

    • Concentrate in vacuo.

  • Purification:

    • For libraries: Dissolve in DMSO/MeOH. Inject onto Prep-HPLC (Reverse phase C18, Water/Acetonitrile gradient + 0.1% Formic Acid).

QC & Data Analysis: Comparative Metrics

When selecting a method for your library, consider the following performance metrics derived from standard laboratory validations.

MetricMethod A: Solid-Phase MCRMethod B: Rh(III) C-H Activation
Diversity Potential High (3-4 points of variation)Medium (Core + Alkene variation)
Reaction Robustness Very High (insensitive to moisture)Moderate (requires dry/inert conditions)
Purification Load Low (Filtration/Wash)High (Requires Column/HPLC)
Cost per Well LowHigh (Rh catalyst cost)
Structural Complexity Sp3-rich (creates chiral centers)Flat/Aromatic (mostly Sp2)

References

  • Solid-Phase Multicomponent Synthesis

    • Title: Solid-Phase Multicomponent Synthesis of 3-Substituted Isoindolinones Generates New Cell-Penetr
    • Source: PubMed (NIH) / Chem Asian J.
    • Link:[Link]

  • Rh(III)

    • Title: Rhodium catalyzed synthesis of isoindolinones via C-H activ
    • Source: PubMed Central (NIH).
    • Link:[Link]

  • Privileged Scaffold Review

    • Title: Isoindolin-1-one scaffolds have emerged as privileged structures in medicinal and synthetic chemistry.[1][2][7]

    • Source: ResearchGate (Review).[8]

    • Link:[Link]

  • General Isoindoline Synthesis

    • Title: Synthesis of isoindolines (Organic Chemistry Portal).
    • Source: Organic Chemistry Portal.
    • Link:[Link]

Sources

Application Notes and Protocols: Ethyl Isoindoline-4-carboxylate Hydrochloride as a Versatile Building Block for PARP Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isoindoline Scaffolds in Modern Cancer Therapeutics

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of targeted cancer therapy, particularly for tumors harboring deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations.[1][2] The mechanism of action of these inhibitors is rooted in the concept of synthetic lethality, where the inhibition of PARP-mediated single-strand break repair in cancer cells with a compromised homologous recombination pathway leads to an accumulation of cytotoxic double-strand breaks and subsequent cell death.[2][3]

At the heart of many potent PARP inhibitors lies the isoindolinone scaffold.[3] This structural motif serves as a bioisostere for the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes, enabling competitive inhibition at the catalytic site.[3] Ethyl isoindoline-4-carboxylate hydrochloride has been identified as a key starting material for the construction of these crucial isoindolinone cores, making it a valuable building block for medicinal chemists and drug development professionals in the oncology space. This document provides a comprehensive guide to the properties, safe handling, and synthetic application of ethyl isoindoline-4-carboxylate hydrochloride in the synthesis of PARP inhibitors.

Physicochemical Properties of Ethyl Isoindoline-4-carboxylate Hydrochloride

A thorough understanding of the physicochemical properties of a starting material is paramount for successful and reproducible synthetic outcomes. The key properties of ethyl isoindoline-4-carboxylate hydrochloride are summarized below.

PropertyValueSource
CAS Number 1311254-57-5[4]
Molecular Formula C₁₁H₁₄ClNO₂[4]
Molecular Weight 227.69 g/mol [4]
Appearance Solid[4]
Purity ≥98%[4]
Storage Sealed in dry, 2-8°C[4]
SMILES CCOC(=O)C1=CC=CC2=C1CNC2.Cl[4]
Topological Polar Surface Area (TPSA) 38.3 Ų[4]
logP 1.8883[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bonds 2[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling ethyl isoindoline-4-carboxylate hydrochloride. The available safety data indicates the following hazards:

Hazard StatementPrecautionary Statement
H302: Harmful if swallowedP261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P362+P364, P405, P501
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation

General Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry place.

Synthetic Protocol: Construction of a 3-Oxoisoindoline-4-carboxamide Core for PARP Inhibitors

The following protocol outlines a representative two-step synthesis of a 3-oxoisoindoline-4-carboxamide intermediate, a key pharmacophore of many PARP inhibitors, starting from ethyl isoindoline-4-carboxylate hydrochloride. This protocol is based on established chemical transformations of similar substrates and provides a robust framework for further elaboration into specific PARP inhibitor targets.

Diagram of the Synthetic Workflow

Synthetic_Workflow A Ethyl isoindoline-4-carboxylate hydrochloride B Isoindoline-4-carboxamide A->B Step 1: Amidation (NH3, Methanol) C N-Alkylated Isoindoline-4-carboxamide B->C Step 2a: N-Alkylation (e.g., 2-fluorobenzyl bromide, K2CO3, DMF) D 3-Oxoisoindoline-4-carboxamide (PARP Inhibitor Core) C->D Step 2b: Oxidative Cyclization (e.g., Dess-Martin periodinane or Oxalyl chloride/DMSO)

Caption: Synthetic workflow for the preparation of a 3-oxoisoindoline-4-carboxamide core.

Step 1: Amidation of Ethyl Isoindoline-4-carboxylate Hydrochloride

Rationale: The first step involves the conversion of the ethyl ester to the primary amide. This is a crucial transformation as the amide functionality is a key feature of the final PARP inhibitor pharmacophore, participating in hydrogen bonding interactions within the enzyme's active site. A common and effective method for this conversion is the use of ammonia in a suitable solvent.

Materials:

  • Ethyl isoindoline-4-carboxylate hydrochloride

  • Anhydrous Methanol

  • Ammonia gas or a saturated solution of ammonia in methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Pressure-rated reaction vessel (if using ammonia gas)

  • Rotary evaporator

Procedure:

  • To a pressure-rated reaction vessel, add ethyl isoindoline-4-carboxylate hydrochloride (1.0 eq).

  • Add anhydrous methanol to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Cool the solution to 0°C using an ice bath.

  • Carefully bubble ammonia gas through the solution for 30-60 minutes, or add a saturated solution of ammonia in methanol (excess, typically 5-10 eq).

  • Seal the vessel and allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the excess ammonia in a fume hood.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • The resulting crude isoindoline-4-carboxamide can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Step 2: N-Alkylation and Oxidative Cyclization to form the 3-Oxoisoindoline-4-carboxamide Core

Rationale: This two-part step constructs the core isoindolinone ring. The isoindoline nitrogen is first functionalized with a suitable aryl or alkyl group, which is often a key recognition element for the PARP enzyme. Subsequent oxidation and intramolecular cyclization then form the desired lactam. The choice of the N-substituent can be tailored to target specific PARP family members or to modulate the physicochemical properties of the final inhibitor.

Materials:

  • Isoindoline-4-carboxamide (from Step 1)

  • Appropriate alkyl or benzyl halide (e.g., 2-fluorobenzyl bromide for Olaparib-like structures)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous Dimethylformamide (DMF)

  • Oxidizing agent (e.g., Dess-Martin periodinane, or reagents for Swern oxidation like oxalyl chloride and DMSO)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (for Swern oxidation)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

2a. N-Alkylation:

  • Dissolve isoindoline-4-carboxamide (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add potassium carbonate (2.0-3.0 eq) to the solution.

  • Add the desired alkyl or benzyl halide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60°C) for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude N-alkylated product can be purified by column chromatography.

2b. Oxidative Cyclization:

  • Dissolve the N-alkylated isoindoline-4-carboxamide (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C.

  • Using Dess-Martin Periodinane: Add Dess-Martin periodinane (1.2-1.5 eq) portion-wise to the cooled solution.

  • Using Swern Oxidation: In a separate flask, add oxalyl chloride (1.5 eq) to anhydrous DCM at -78°C, followed by the dropwise addition of DMSO (3.0 eq). After stirring for 15 minutes, add a solution of the N-alkylated intermediate in DCM dropwise. Stir for another 30 minutes, then add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Stir the reaction at 0°C or room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction (e.g., with a saturated solution of sodium thiosulfate for Dess-Martin oxidation, or water for Swern oxidation).

  • Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 3-oxoisoindoline-4-carboxamide core by column chromatography to obtain the desired intermediate, which can then be carried forward to the final steps of a specific PARP inhibitor synthesis.

Mechanism of PARP Inhibition: Trapping the Enzyme on DNA

The therapeutic efficacy of PARP inhibitors stems from their ability to not only inhibit the catalytic activity of PARP but also to trap the enzyme on DNA at the site of single-strand breaks. This "PARP trapping" is a critical component of their cytotoxic effect.

PARP_Inhibition cluster_0 Normal Cell (with functional HR) cluster_1 Cancer Cell (HR deficient) + PARP Inhibitor SSB1 Single-Strand Break (SSB) PARP1 PARP Activation SSB1->PARP1 Repair1 Recruitment of Repair Proteins PARP1->Repair1 SSB_Repair SSB Repaired Repair1->SSB_Repair Viable1 Cell Viability SSB_Repair->Viable1 SSB2 Single-Strand Break (SSB) PARPi PARP Inhibitor (Isoindolinone Core) SSB2->PARPi Trapped_PARP PARP Trapping on DNA PARPi->Trapped_PARP Replication DNA Replication Trapped_PARP->Replication Replication Fork Collapse DSB Double-Strand Break (DSB) Replication->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis Failed Repair (due to HR deficiency)

Caption: Mechanism of PARP inhibition and synthetic lethality in HR-deficient cancer cells.

In a normal cell with functional homologous recombination (HR), PARP enzymes detect single-strand breaks (SSBs), become activated, and recruit other DNA repair proteins to resolve the damage, ensuring cell viability. However, in cancer cells with a deficient HR pathway, the introduction of a PARP inhibitor containing the isoindolinone core leads to a different outcome. The inhibitor binds to the NAD+ pocket of the PARP enzyme, preventing its catalytic activity and trapping it on the DNA at the site of the SSB. When the cell attempts to replicate its DNA, the replication fork encounters this trapped PARP-DNA complex and collapses, leading to the formation of a more severe double-strand break (DSB). Because the cancer cell has a faulty HR repair mechanism, it is unable to repair these DSBs, resulting in genomic instability and ultimately, programmed cell death (apoptosis). This selective killing of cancer cells while sparing normal, healthy cells is the essence of synthetic lethality.

Conclusion

Ethyl isoindoline-4-carboxylate hydrochloride is a valuable and versatile building block for the synthesis of a wide range of PARP inhibitors. Its strategic importance lies in its ability to serve as a precursor to the critical 3-oxoisoindoline-4-carboxamide core, which is central to the pharmacophore of many clinically relevant PARP inhibitors. The synthetic protocols outlined in this document, based on established chemical principles, provide a clear and actionable pathway for researchers and drug development professionals to utilize this key intermediate in their pursuit of novel and effective cancer therapeutics. A thorough understanding of its properties, safe handling procedures, and synthetic applications will undoubtedly accelerate the discovery and development of the next generation of PARP inhibitors.

References

  • PubChem. methyl 2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride. [Link]

  • Genomics Education Programme. PARP inhibitors — Knowledge Hub. [Link]

  • Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences, 7, 564601. [Link]

  • Li, H., et al. (2024). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters. [Link]

  • Gandhi, V. B., et al. (2010). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 20(4), 1391-1395. [Link]

  • Moshapo, P. T., et al. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 25(23), 5737. [Link]

  • Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943–954. [Link]

  • Organic Chemistry Portal. Synthesis of isoindolinones. [Link]

Sources

Application Note: A Scalable and Robust Protocol for the Synthesis of Ethyl Isoindoline-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl isoindoline-4-carboxylate hydrochloride is a valuable heterocyclic building block, frequently utilized as a key intermediate in the synthesis of pharmacologically active molecules.[1][2][3] The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a range of therapeutic agents.[4] This application note provides a detailed, scalable, and validated protocol for the synthesis of Ethyl isoindoline-4-carboxylate hydrochloride, designed for researchers and process chemists in the drug development sector. The outlined process emphasizes operational simplicity, safety, and high purity of the final product, ensuring its suitability for downstream applications.

The final step of converting the free base to its hydrochloride salt is critical for enhancing the compound's stability, crystallinity, and handling properties, which are paramount for pharmaceutical development.[5] This guide offers a comprehensive walkthrough, from the selection of starting materials to the final quality control assays, explaining the scientific rationale behind each procedural choice.

Synthetic Strategy and Mechanistic Rationale

The selected synthetic route is a robust two-step process designed for scalability and efficiency. It begins with the catalytic hydrogenation of ethyl isoindole-4-carboxylate, followed by the in-situ formation of the hydrochloride salt.

Step 1: Catalytic Hydrogenation of Ethyl Isoindole-4-carboxylate

The core of this synthesis is the reduction of the isoindole ring to the corresponding isoindoline. Catalytic hydrogenation is the method of choice for this transformation on a large scale due to its high efficiency, clean conversion, and favorable process economics. Palladium on carbon (Pd/C) is selected as the catalyst for its proven efficacy in reducing aromatic nitrogen-containing heterocycles. The reaction is performed under a hydrogen atmosphere, where the palladium surface facilitates the addition of hydrogen across the double bonds of the isoindole ring system. Ethanol is chosen as the solvent for its excellent solvating properties for both the starting material and the product, as well as its compatibility with the hydrogenation conditions.

Step 2: Hydrochloride Salt Formation

Upon completion of the reduction, the product, Ethyl isoindoline-4-carboxylate, exists as a free base. To facilitate isolation and improve stability, it is converted to its hydrochloride salt. This is achieved by introducing a solution of hydrogen chloride (HCl) in a suitable solvent. A solution of HCl in dioxane is utilized for its ability to provide a controlled and anhydrous source of HCl, leading to the clean precipitation of the desired salt.[5] The reaction is performed at a reduced temperature (0 °C) to manage the exotherm of the acid-base reaction and to control the crystallization process, yielding a product with high purity and a well-defined crystalline form.[5]

Overall Synthetic Workflow

G cluster_0 Process Flow SM Ethyl Isoindole-4-carboxylate Reaction1 Catalytic Hydrogenation SM->Reaction1 Catalyst 10% Pd/C, H2 (50 psi) Catalyst->Reaction1 Solvent1 Ethanol Solvent1->Reaction1 Intermediate Ethyl Isoindoline-4-carboxylate (in solution) Reaction1->Intermediate Reaction Time: 12-16 h Reaction2 Salt Formation (0 °C) Intermediate->Reaction2 Reagent2 4.0M HCl in Dioxane Reagent2->Reaction2 Dropwise Addition Filtration Filtration & Washing Reaction2->Filtration Stir for 4 h Drying Vacuum Drying Filtration->Drying Product Ethyl Isoindoline-4-carboxylate HCl Drying->Product

Caption: Overall workflow for the two-step synthesis of the target compound.

Detailed Scale-up Synthesis Protocol

This protocol is optimized for a 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[6]

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )Quantity Used (g)Molar Equivalents
Ethyl Isoindole-4-carboxylate26996-33-2189.22100.01.0
Palladium on Carbon (10% w/w, 50% wet)7440-05-3-10.0 (dry basis)-
Ethanol (Anhydrous)64-17-546.071000 mL-
Hydrogen Chloride (4.0 M in Dioxane)7647-01-036.46145 mL1.1
Diethyl Ether (Anhydrous)60-29-774.12500 mL-
Step-by-Step Procedure

Part A: Catalytic Hydrogenation

  • Reactor Setup: Charge a 2 L hydrogenation vessel with Ethyl Isoindole-4-carboxylate (100.0 g, 0.528 mol) and anhydrous ethanol (1000 mL).

  • Catalyst Addition: Under an inert nitrogen atmosphere, carefully add the 10% Palladium on Carbon catalyst (10.0 g dry basis). The wet catalyst is used to mitigate the risk of ignition upon contact with solvent vapors.

  • Hydrogenation: Seal the vessel and purge the system three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C). Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 12-16 hours.

  • Reaction Completion Check: To confirm completion, carefully depressurize the vessel, take an aliquot of the reaction mixture, filter it through celite to remove the Pd/C catalyst, and analyze by TLC (Mobile Phase: 50% Ethyl Acetate in Hexanes) or LC-MS. The starting material spot should be completely consumed.

  • Catalyst Removal: Once the reaction is complete, purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with additional ethanol (2 x 100 mL) to ensure complete recovery of the product.

Part B: Hydrochloride Salt Formation and Isolation

  • Preparation: Combine the ethanolic filtrates in a 3 L round-bottom flask equipped with a mechanical stirrer and a dropping funnel. Cool the solution to 0 °C using an ice-water bath.

  • Acid Addition: Add the 4.0 M solution of hydrogen chloride in dioxane (145 mL, 0.581 mol) dropwise to the stirred solution over a period of 60 minutes, ensuring the internal temperature does not exceed 5 °C.[5]

  • Crystallization: Upon addition of the HCl solution, a white precipitate will form. Continue to stir the resulting slurry at 0 °C for an additional 4 hours to ensure complete precipitation.[5]

  • Isolation: Isolate the white solid by vacuum filtration.

  • Washing: Wash the filter cake with cold (0 °C) anhydrous diethyl ether (2 x 250 mL) to remove any residual impurities and dioxane.

  • Drying: Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.

Expected Results
  • Yield: 110-118 g (91-98%)

  • Appearance: White to off-white crystalline solid

  • Purity (HPLC): >98%

Process Safety and Hazard Management

A thorough risk assessment should be performed before commencing this synthesis.[7]

  • Palladium on Carbon: The dry catalyst is pyrophoric and can ignite flammable solvents. Handle the wet catalyst under an inert atmosphere whenever possible.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation equipment is properly rated and maintained. Perform the reaction in a well-ventilated area designated for hydrogenation.

  • HCl in Dioxane: This reagent is highly corrosive and toxic. Dioxane is a suspected carcinogen. Handle with extreme care in a fume hood, using appropriate gloves and eye protection.

  • Solvents: Ethanol and diethyl ether are highly flammable. Ensure there are no ignition sources in the vicinity of the operation.

Characterization and Quality Control

The identity and purity of the final product must be confirmed using standard analytical techniques.

Analysis TechniqueSpecification
Appearance White to off-white crystalline solid
¹H NMR Consistent with the structure of Ethyl isoindoline-4-carboxylate hydrochloride.
Mass Spec (ESI+) m/z = 192.10 [M+H]⁺ (for the free base)
HPLC Purity ≥ 98.0% (Area Normalization)
Melting Point To be determined.
Res. Solvents Ethanol, Diethyl Ether, Dioxane within ICH limits.
Quality Control Workflow

G cluster_1 Quality Control Logic Start Final Dried Product Analysis Perform QC Analysis (HPLC, NMR, MS) Start->Analysis Decision Purity ≥ 98.0% AND Structure Confirmed? Analysis->Decision Pass Release Batch Decision->Pass Yes Fail Fail Batch (Investigate & Reprocess) Decision->Fail No

Caption: Decision-making workflow for product release based on QC results.

References

  • Cook, J. M., et al. (2018). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. PloS one, 13(9), e0204253. Available at: [Link]

  • Organic Syntheses. Ethyl Thiazole-4-carboxylate. Available at: [Link]

  • Atmaca, U., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of isoindolines. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of isoindolinones. Available at: [Link]

  • Google Patents. Isoindoline compound, and preparation method, pharmaceutical composition, and application of isoindoline compound.
  • ResearchGate. Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Available at: [Link]

  • ACS Publications. Selective Synthesis of Either Isoindole- or Isoindoline-1-carboxylic Acid Esters by Pd(0)-Catalyzed Enolate Arylation. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Available at: [Link]

  • MDPI. Development of New Methods of Synthesis of Heterocycles. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of N-Heterocycles. Available at: [Link]

  • ACS Publications. Insight into Stereocontrol in the Asymmetric Intramolecular Allylation with a tert-Butylsulfinamide Nucleophile: Application in the Synthesis of Chiral Isoindoline-1-Carboxylic Acid Esters. Available at: [Link]

  • RSC Medicinal Chemistry. Quinolone derivatives as novel modulators of miRNA maturation with anti-ovarian cancer activity. Available at: [Link]

  • RSC Publishing. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Available at: [Link]

  • ResearchGate. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Available at: [Link]

  • J&K Scientific LLC. Methyl isoindoline-4-carboxylate hydrochloride. Available at: [Link]

  • National Institutes of Health. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Available at: [Link]

  • Semantic Scholar. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Available at: [Link]

  • IJNRD. A Study Of Synthesis Of Bioactive Heterocycles. Available at: [Link]

  • Organic Syntheses. Ethyl 2-methylindole-5-carboxylate. Available at: [Link]

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Troubleshooting & Optimization

Optimizing yield of Ethyl isoindoline-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An essential precursor in contemporary drug discovery, Ethyl isoindoline-4-carboxylate hydrochloride serves as a foundational scaffold for a range of pharmacologically active agents. Its synthesis, while conceptually straightforward, presents numerous practical challenges that can significantly impact yield and purity. This technical support center is designed for researchers, chemists, and drug development professionals who work with this molecule. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic and field-tested insights to empower you to navigate the complexities of its synthesis and systematically optimize your outcomes.

This guide is structured to function as a dynamic resource, moving from general principles to specific, actionable troubleshooting advice.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and handling of Ethyl isoindoline-4-carboxylate hydrochloride.

Q1: What are the most common synthetic strategies for preparing the ethyl isoindoline-4-carboxylate core?

A1: The synthesis of the isoindoline ring system can be approached through several primary disconnection strategies. The most prevalent and scalable methods typically involve the formation of the heterocyclic ring via cyclization of a pre-functionalized benzene derivative. Key strategies include:

  • Reductive Cyclization of o-Disubstituted Benzenes: This is a robust and widely used method. A common precursor would be an ethyl 2-cyano-3-(halomethyl)benzoate or a similar electrophilic species that can undergo intramolecular cyclization with a reduced cyano group (amine).

  • Catalytic Hydrogenation of Isoindolinone Precursors: Synthesis can proceed through an isoindolinone intermediate, which is subsequently reduced to the isoindoline. This adds steps but can be advantageous for precursor availability and initial purification.[1][2]

  • Intramolecular Condensation Reactions: Methods like the Dieckmann condensation can be employed to form the five-membered ring from a suitable diester, followed by subsequent chemical modifications to install the amine and achieve the final structure.[3][4]

Q2: What are the most critical parameters that influence the final yield and purity?

A2: Across all synthetic routes, several parameters are universally critical:

  • Catalyst Selection and Activity: In routes involving hydrogenation, the choice of catalyst (e.g., Palladium on Carbon, Raney Nickel, Platinum oxide) and its activity are paramount. Catalyst poisoning or low activity is a primary cause of reaction failure.

  • Reaction Conditions: Temperature, pressure (for hydrogenations), and reaction time must be meticulously controlled. Incomplete reactions lead to complex mixtures, while overly harsh conditions can promote side reactions like over-reduction or decomposition.

  • Atmosphere Control: Many intermediates and catalysts are sensitive to oxygen. Maintaining an inert atmosphere (Nitrogen or Argon) is crucial to prevent oxidative side reactions and ensure catalyst longevity.

  • Purity of Starting Materials: The synthesis is a multi-step process. The purity of the starting materials and intermediates directly correlates with the purity and yield of the final product. Impurities can interfere with catalytic activity and complicate purification.

Q3: How is the final hydrochloride salt typically prepared and handled?

A3: The freebase of ethyl isoindoline-4-carboxylate is often an oil or a low-melting solid that can be challenging to purify via crystallization. Converting it to the hydrochloride salt serves two purposes: it facilitates purification by inducing crystallization and improves the compound's long-term stability and handling properties. The salt is typically prepared by dissolving the purified freebase in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and adding a stoichiometric amount of HCl, usually as a solution in an organic solvent (e.g., HCl in diethyl ether or 2-propanol). The resulting salt often precipitates and can be collected by filtration. It is important to handle the final salt in a dry environment as it can be hygroscopic.

Troubleshooting Guide: Optimizing Your Synthesis

This section provides direct answers to specific experimental issues.

Problem 1: Low or No Product Formation After Catalytic Hydrogenation

Q: I am attempting a catalytic hydrogenation of my precursor (e.g., ethyl 4-cyanophthalate derivative) to form the isoindoline ring, but my TLC/LC-MS analysis shows only starting material or a complex mixture of intermediates. What are the likely causes and solutions?

A: This is a common and frustrating issue, often pointing to problems with the catalytic system or reaction setup. Let's break down the potential causes systematically.

  • Cause 1: Inactive Catalyst. The catalyst is the heart of the reaction.

    • Explanation: Palladium on carbon (Pd/C) and other hydrogenation catalysts can lose activity due to improper storage (exposure to air/moisture), contamination from previous reactions (sulfur or halogen compounds are potent poisons), or simply being from an old batch.

    • Solution:

      • Use a Fresh Catalyst: Always use a fresh bottle of catalyst or one that has been stored under an inert atmosphere.

      • Pre-activation (if applicable): While not always necessary for Pd/C, some catalysts benefit from a pre-reduction step.

      • Increase Catalyst Loading: As a troubleshooting step, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can overcome minor activity issues.

  • Cause 2: Catalyst Poisoning from Starting Material.

    • Explanation: Your starting material or solvent may contain trace impurities that poison the catalyst. Halides (from upstream reactions) or sulfur compounds are common culprits.

    • Solution:

      • Purify the Substrate: Ensure your starting material is of high purity. Recrystallization or flash chromatography of the precursor can remove catalyst poisons.

      • Use High-Purity Solvents: Ensure solvents are anhydrous and of appropriate purity.

  • Cause 3: Insufficient Hydrogen Pressure or Poor Mass Transfer.

    • Explanation: The reaction is triphasic (solid catalyst, liquid solution, gas hydrogen). Efficient mixing is required for the hydrogen to reach the catalyst surface where the reaction occurs. Low pressure or inadequate agitation can starve the reaction.

    • Solution:

      • Verify H₂ Source: Ensure your hydrogen source (balloon or cylinder) is supplying adequate and continuous pressure.

      • Increase Agitation: Use a robust magnetic stir bar and a stir plate capable of vigorous stirring to ensure the catalyst remains suspended. For larger scales, mechanical stirring is preferred.

      • Increase Pressure: If using a Parr shaker or autoclave, increasing the H₂ pressure (e.g., from 50 psi to 100 psi) can significantly increase the reaction rate.

  • Cause 4: Presence of Oxygen.

    • Explanation: Oxygen can react with the catalyst surface, deactivating it. It can also pose a safety hazard in the presence of hydrogen and a catalyst.

    • Solution:

      • Thoroughly Purge the System: Before introducing hydrogen, the reaction vessel must be thoroughly purged with an inert gas (Nitrogen or Argon) to remove all air. A common procedure is to evacuate the flask under vacuum and backfill with inert gas, repeating this cycle 3-5 times.

Troubleshooting Decision Tree: Low Hydrogenation Yield

G start Low Yield in Catalytic Hydrogenation check_catalyst Is the catalyst fresh and stored properly? start->check_catalyst check_purity Is the starting material highly pure? check_catalyst->check_purity Yes replace_catalyst Action: Use fresh catalyst. Increase catalyst loading. check_catalyst->replace_catalyst No check_conditions Are reaction conditions optimal? check_purity->check_conditions Yes purify_sm Action: Purify starting material (chromatography/recrystallization). check_purity->purify_sm No check_setup Is the reaction setup correct? check_conditions->check_setup Yes optimize_cond Action: Increase H2 pressure. Increase agitation. Increase reaction time. check_conditions->optimize_cond No purge_system Action: Ensure system is free of O2. Evacuate/backfill with N2/Ar (3-5x). check_setup->purge_system No replace_catalyst->check_purity purify_sm->check_conditions optimize_cond->check_setup G start Starting Material (e.g., Ethyl 4-cyanophthalate) reaction Catalytic Hydrogenation (Pd/C, H2, EtOH) start->reaction workup Reaction Work-up (Filter catalyst, concentrate) reaction->workup purification_choice Purification Strategy? workup->purification_choice chromatography Column Chromatography (Base-washed silica) purification_choice->chromatography Alternative salt_formation HCl Salt Formation purification_choice->salt_formation Preferred final_product Final Product: Ethyl isoindoline-4-carboxylate HCl chromatography->final_product crystallization Recrystallization salt_formation->crystallization crystallization->final_product

Sources

Recrystallization of Ethyl isoindoline-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization of Ethyl Isoindoline-4-Carboxylate Hydrochloride

Section 1: Executive Summary & Chemical Context

Compound: Ethyl isoindoline-4-carboxylate hydrochloride CAS (Analog Reference): 127168-90-5 (Methyl ester analog); 1311254-57-5 (Ethyl ester HCl) Class: Bicyclic amino ester hydrochloride.[1] Critical Attribute: This compound is an amphiphilic salt.[1] The ionic chloride lattice provides high polarity, while the lipophilic isoindoline core and ethyl ester tail create solubility in intermediate organic solvents.[1]

The Purification Challenge: The primary difficulty in recrystallizing this salt is "Oiling Out" (Liquid-Liquid Phase Separation) rather than crystallizing.[1] This occurs because the melting point of the solvated salt is often depressed below the boiling point of the solvent mixture.[1] Furthermore, as an amino acid ester derivative, it is susceptible to hydrolysis (loss of the ethyl group) if exposed to moisture and heat, and oxidation (formation of colored isoindoles) if exposed to air.

Section 2: Solvent Selection & Solubility Profile

Do not rely on a single solvent.[1] This compound requires a Solvent/Anti-Solvent system to balance ionic solubility with lattice formation.[1]

Solvent SystemRoleSuitability RatingTechnical Notes
Ethanol (Abs.)[1] / Diethyl Ether Primary ⭐⭐⭐⭐⭐ (Excellent)Ethanol dissolves the salt; Ether acts as the anti-solvent.[1] Note: Use Absolute Ethanol to prevent hydrolysis.[1]
Isopropanol (IPA) / MTBE Alternative ⭐⭐⭐⭐ (Good)Higher boiling point of IPA allows better dissolution of stubborn impurities.[1] MTBE is a safer alternative to Ether.[1]
Methanol / Ethyl Acetate Specific ⭐⭐⭐ (Moderate)Methanol is very strong; risk of transesterification (Ethyl

Methyl ester) if heated for prolonged periods.[1]
Water Avoid ❌ (Critical Failure)Will dissolve the salt but causes rapid hydrolysis of the ester to the carboxylic acid.

Section 3: Standard Operating Procedure (SOP)

Prerequisites:

  • Atmosphere: Nitrogen or Argon blanket (recommended to prevent oxidation).[1]

  • Glassware: Oven-dried (critical to prevent hydrolysis).[1]

Phase 1: Dissolution
  • Place the crude Ethyl isoindoline-4-carboxylate HCl in a round-bottom flask.

  • Add Absolute Ethanol (approx. 3-5 mL per gram of solid).

  • Heat the mixture to 60°C (do not boil aggressively).

  • Observation Point: If the solid does not dissolve, add ethanol in 0.5 mL increments.[1]

    • Note: If a small amount of dark solid remains undissolved after the bulk has solubilized, do not add more solvent.[1] This is likely inorganic salt (NaCl) or polymerized impurity.[1]

Phase 2: Hot Filtration (Clarification)
  • While still hot (60°C), filter the solution through a sintered glass funnel or a glass wool plug into a clean, warm flask.

    • Why? Removes insoluble inorganic salts and dust that can induce premature, chaotic nucleation.[1]

Phase 3: Nucleation & Growth (The Critical Step)
  • Allow the filtrate to cool to 40°C .

  • Add the Anti-Solvent (Diethyl Ether or MTBE ) dropwise with slow stirring.[1]

  • Stop adding when the solution turns slightly turbid (cloudy) and the cloudiness persists for 10 seconds.

  • Add 1-2 drops of Ethanol to clear the solution back to transparency.[1]

  • Seal the flask and wrap it in a towel (insulation ensures slow cooling).[1]

  • Allow to stand at Room Temperature (RT) for 2 hours, then move to a fridge (4°C) overnight.

Phase 4: Isolation
  • Filter the white crystalline needles under vacuum (inert gas blanket preferred).[1]

  • Wash the cake immediately with cold (0°C) Ether/MTBE mixture (1:1).

  • Dry in a vacuum desiccator over

    
     or Silica Gel.[1] Do not oven dry above 40°C  to avoid ester degradation.[1]
    

Section 4: Troubleshooting Center (Interactive Q&A)

Issue 1: The Product "Oiled Out" (Formed a sticky goo at the bottom)

Diagnosis: The solution became supersaturated too quickly at a temperature where the product is still molten (Liquid-Liquid Phase Separation). Corrective Action:

  • Re-heat the mixture until the oil redissolves (add a minimal amount of Ethanol if needed).

  • Seed the solution: Add a tiny crystal of pure product (or scratch the glass wall) at a higher temperature (approx. 35-40°C).

  • Slower Cooling: Do not put it in the fridge immediately. Let it sit in a warm water bath and let the bath cool to RT naturally.

Issue 2: The Crystals are Pink or Brown

Diagnosis: Oxidation of the isoindoline ring has occurred.[1] Corrective Action:

  • Redissolve the crystals in warm Ethanol.

  • Add Activated Charcoal (5% by weight).[1] Stir for 10 minutes.

  • Perform a rigorous Hot Filtration (Phase 2) to remove the charcoal.[1]

  • Proceed with recrystallization.[1][2][3][4][5]

Issue 3: Smell of Vinegar or Loss of Yield

Diagnosis: Hydrolysis.[1] The ester bond cleaved because water was present in the solvent or the heating was too prolonged.[1] Corrective Action:

  • Check the melting point.[1][5] If it is significantly higher than expected (or infusible >250°C), you have likely isolated the Carboxylic Acid zwitterion , not the ester.

  • Prevention: Use fresh, anhydrous solvents.[1] Store the crude material in a desiccator.[1][4]

Section 5: Visualizing the Logic

Workflow Diagram: Recrystallization Logic

RecrystallizationWorkflow Start Crude Ethyl Isoindoline-4-carboxylate HCl Dissolve Dissolve in min. hot Abs. Ethanol (60°C) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol CheckSol->Dissolve No (Add more EtOH) Filter Hot Filtration (Remove Insolubles) CheckSol->Filter Yes AntiSolvent Add MTBE/Ether until turbid Filter->AntiSolvent ClearCloud Add 1 drop EtOH to clear AntiSolvent->ClearCloud Cool Slow Cool to RT -> 4°C ClearCloud->Cool Result Check Result Cool->Result Success Filter & Dry (White Needles) Result->Success Crystals Fail_Oil Oiling Out (Sticky Gum) Result->Fail_Oil Goo/Oil Fail_Color Pink/Brown Color Result->Fail_Color Discolored Fail_Oil->Dissolve Reheat + Seed Fail_Color->Dissolve Add Charcoal + Filter

Caption: Step-by-step decision matrix for the purification of isoindoline ester salts.

Troubleshooting Logic: The "Oiling Out" Trap

OilingOut Problem Problem: Oiling Out Cause1 Temp too high during anti-solvent addition Problem->Cause1 Cause2 Cooling too fast Problem->Cause2 Cause3 Too much anti-solvent Problem->Cause3 Solution1 Cool solution to 35°C before adding Ether Cause1->Solution1 Solution2 Insulate flask; Seed at 35°C Cause2->Solution2 Solution3 Add EtOH to redissolve, then less Ether Cause3->Solution3

Caption: Root cause analysis for liquid-liquid phase separation (oiling out).

Section 6: References & Authority

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for general purification of amino acid ester hydrochlorides).

  • PubChem. (2024).[1][6] Methyl 2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride (Analog Data). National Library of Medicine.[1] [Link]

  • Wu, Y., et al. (2020).[1] Isoindoline compound, and preparation method... (Patent WO2020114482A1).[1] Google Patents. (Provides context on isoindoline synthesis and handling).

Sources

Technical Support Center: Controlling Regioselectivity in Isoindoline Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 3, 2026

Introduction

Welcome to the technical support center for controlling regioselectivity in isoindoline functionalization. The isoindoline scaffold is a privileged structural motif found in numerous natural products, pharmaceuticals, and functional materials.[1] The ability to selectively functionalize specific positions on this heterocyclic system is paramount for drug discovery and development. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and practical protocols for achieving high regioselectivity in their experiments.

This resource is structured to address common challenges and questions encountered in the lab. We will delve into the mechanistic principles governing regioselectivity, the critical role of directing groups, and the optimization of catalytic systems.

Core Principles: Understanding Regioselectivity in Isoindoline C-H Functionalization

Controlling regioselectivity in the functionalization of isoindolines, and related heterocycles like indoles, is a significant challenge due to the presence of multiple reactive C-H bonds.[2] Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for forming new carbon-carbon and carbon-heteroatom bonds.[3][4] The regiochemical outcome of these reactions is typically governed by a combination of factors, including:

  • Inherent Electronic Properties: The electron density of the aromatic rings influences their susceptibility to electrophilic or nucleophilic attack.[5]

  • Directing Groups (DGs): These are functional groups that coordinate to the metal catalyst, bringing it in close proximity to a specific C-H bond, thereby enabling selective activation.[5][6]

  • Catalyst and Ligand System: The choice of metal catalyst (e.g., Palladium, Rhodium, Ruthenium, Copper) and the ligands coordinated to it can dramatically influence which C-H bond is activated.[7][8]

  • Reaction Conditions: Parameters such as solvent, temperature, and additives can significantly impact the regioselectivity of the transformation.

The Role of Directing Groups

Directing groups are the cornerstone of achieving high regioselectivity in C-H functionalization reactions. They operate by forming a metallacyclic intermediate, which positions the catalyst to activate a specific ortho C-H bond.

cluster_0 Directing Group Assisted C-H Activation Substrate Isoindoline Substrate with Directing Group (DG) Intermediate Metallacyclic Intermediate Substrate->Intermediate Coordination & C-H Activation Catalyst Metal Catalyst (e.g., Pd(II)) Catalyst->Intermediate Product Regioselectively Functionalized Product Intermediate->Product Functionalization & Regeneration

Caption: General workflow for directing group-assisted C-H functionalization.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Poor or No Regioselectivity

Q1: My reaction is producing a mixture of C4 and C5 functionalized isoindoline isomers. How can I improve the regioselectivity?

A1: Achieving high regioselectivity between the C4 and C5 positions of an isoindoline (or analogous indole systems) often requires a careful selection of the directing group and the catalytic system.

  • Directing Group Choice is Crucial: Different directing groups can favor the formation of different sized metallacycles, thereby directing the catalyst to different positions. For instance, in indole chemistry, a pivaloyl-directing group at the C3 position has been used to achieve regioselective C4 or C5 arylation by switching between palladium and copper catalysis.[9]

  • Catalyst System Modification: The choice of metal can fundamentally alter the reaction mechanism and, consequently, the regioselectivity. For example, a palladium catalyst might favor C4 arylation, while a copper catalyst under different conditions could promote C5 arylation.[9]

  • Ligand Effects: The ligands on the metal center play a critical role in tuning its steric and electronic properties. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands to influence the regiochemical outcome.[7]

  • Solvent and Additives: The polarity of the solvent can influence the stability of intermediates in the catalytic cycle. Additives like pivalic acid or potassium carbonate can also play a role in the C-H activation step.[9]

Troubleshooting Flowchart for Poor Regioselectivity:

Start Poor Regioselectivity (Mixture of Isomers) Check_DG Evaluate Directing Group (DG) Start->Check_DG Modify_Catalyst Modify Catalyst System (Metal and/or Ligand) Check_DG->Modify_Catalyst If DG is appropriate Optimize_Conditions Optimize Reaction Conditions (Solvent, Temp, Additives) Modify_Catalyst->Optimize_Conditions Analyze_Results Analyze Isomer Ratio (e.g., by NMR, GC/LC-MS) Optimize_Conditions->Analyze_Results Analyze_Results->Check_DG Ratio still poor, re-evaluate strategy Success Achieved High Regioselectivity Analyze_Results->Success Desired ratio obtained

Caption: Systematic approach to troubleshooting poor regioselectivity.

Issue 2: Low or No Conversion

Q2: I'm observing unreacted starting material and very little product formation in my C-H activation reaction. What are the likely causes and how can I fix this?

A2: Low or no conversion in C-H activation reactions can stem from several factors. A systematic approach to troubleshooting is essential.[10]

  • Catalyst Integrity and Activity:

    • Quality: Ensure your catalyst has not degraded. Use a fresh batch or a properly stored one.

    • Loading: While it might be tempting to increase catalyst loading, this can sometimes lead to side reactions. Conversely, too low a loading will result in a sluggish reaction. Optimize the catalyst loading systematically.[10]

  • Reaction Conditions:

    • Inert Atmosphere: Many C-H activation catalysts are sensitive to air and moisture. Ensure your reaction is set up under a properly maintained inert atmosphere (e.g., Argon or Nitrogen).

    • Solvent Purity: Use dry, degassed solvents. Trace amounts of water or oxygen can deactivate the catalyst.

    • Temperature: The activation energy for C-H bond cleavage can be high. If the reaction is sluggish at a lower temperature, a moderate increase may be beneficial. However, excessively high temperatures can lead to catalyst decomposition or side reactions.

  • Substrate and Reagent Purity: Impurities in your isoindoline substrate or coupling partner can poison the catalyst. Ensure all reagents are of high purity.

Issue 3: Unexpected Side Reactions

Q3: I'm observing the formation of an unexpected product alongside my desired functionalized isoindoline. What could be causing this?

A3: Side reactions can arise from various sources, including the inherent reactivity of the substrate and intermediates, or reactions with the solvent or additives.

  • Homocoupling of the Coupling Partner: This is a common side reaction, especially in cross-coupling reactions. It can often be minimized by adjusting the stoichiometry of the reactants or the rate of addition of one of the coupling partners.

  • Decomposition of the Catalyst or Substrate: At elevated temperatures, the catalyst or your isoindoline substrate may decompose. Consider running the reaction at a lower temperature for a longer period.

  • Alternative Reaction Pathways: The reaction may be proceeding through an alternative mechanistic pathway. For example, in some cases, a Heck-type reaction may compete with the desired C-H activation pathway.[9] Mechanistic studies, such as deuterium labeling experiments, can provide insight into the operative pathway.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C4-Arylation of an N-Substituted Isoindoline

This protocol is a generalized procedure based on principles of directed C-H activation.[9]

Materials:

  • N-Pivaloyl-isoindoline (1.0 equiv)

  • Aryl iodide (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (5 mol%)

  • Ag₂O (2.0 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add N-Pivaloyl-isoindoline, aryl iodide, Pd(PPh₃)₂Cl₂, and Ag₂O.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous, degassed toluene via syringe, followed by DBU.

  • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove insoluble inorganic salts.

  • Wash the Celite® pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C4-arylated isoindoline.

Data Presentation Example:

EntryCatalystLigandAdditiveSolventTemp (°C)C4:C5 RatioYield (%)
1Pd(OAc)₂PPh₃Ag₂CO₃Toluene100>20:185
2CuTcdtpby-DCM401:>2065
3Ru(p-cymene)Cl₂]₂-K₂CO₃Toluene1205:172

This table is a hypothetical representation to illustrate how to present optimization data.

FAQs - Deeper Dive

Q4: Can I achieve functionalization at the more sterically hindered positions of the isoindoline core?

A4: Yes, functionalization at sterically hindered positions is achievable, often through the use of specialized directing groups or catalytic systems that can overcome steric hindrance. For instance, remote C-H activation strategies using long, flexible directing groups can access positions that are not ortho to the directing group's anchor point.[11]

Q5: How do I choose the right directing group for my desired regioselectivity?

A5: The choice of directing group depends on several factors:

  • Desired Position of Functionalization: Some directing groups are known to favor specific positions. For example, a phosphinoyl-directing group has been used to achieve C7-arylation of indoles.[12]

  • Ease of Installation and Removal: Ideally, the directing group should be easy to install on the starting material and cleave from the product without affecting other functional groups.

  • Compatibility with Reaction Conditions: The directing group must be stable under the catalytic conditions.

Q6: Are there catalyst-controlled methods to switch regioselectivity without changing the directing group?

A6: Yes, this is an elegant strategy in C-H functionalization. By simply changing the metal catalyst or the ligand, it is possible to switch the regioselectivity. For example, with a 3-acyl indole, a Rh(I)/Ag(I) co-catalyst system can lead to C-H functionalization with a 1,2-acyl translocation, while an Ir(III)/Ag(I) catalyst can result in C2-functionalization without the translocation.[8]

Conclusion

Controlling regioselectivity in isoindoline functionalization is a multifaceted challenge that requires a deep understanding of reaction mechanisms and careful optimization of experimental parameters. By leveraging the principles of directing groups, catalyst control, and reaction condition optimization, researchers can unlock access to a wide array of specifically functionalized isoindoline derivatives for applications in medicinal chemistry and materials science. This guide provides a starting point for troubleshooting and developing robust and selective C-H functionalization methodologies.

References

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview.
  • Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. SciSpace.
  • Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides.
  • C-H activation
  • Science Talks Lecture 144: Distal C-H Functionalization via Electrophilic C-H Metall
  • Managing reaction regioselectivity in functionalizing the isoquinoline ring. Benchchem.
  • Regioselective Functionalization of Quinolines through C-H Activ
  • Improving regioselectivity in the synthesis of 1(2H)
  • Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes.
  • Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv.
  • Transition metal-catalyzed C–H functionalizations of indoles. Royal Society of Chemistry.
  • Modern Approaches to the Synthesis of Isoindoles with Various Hydrogenation States (A Review).
  • Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position.

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Validation & Comparative

A Comparative Guide to Pharmacophore Modeling: Ethyl Isoindoline-4-carboxylate Hydrochloride and the Landscape of Cereblon Modulation

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical comparison of pharmacophore modeling strategies, focusing on Ethyl isoindoline-4-carboxylate hydrochloride as a prospective Cereblon (CRBN) modulator. As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights, offering a comprehensive resource for leveraging pharmacophore modeling in contemporary drug discovery.

Introduction to Pharmacophore Modeling and Cereblon Modulation

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD), enabling the identification of novel therapeutic agents by defining the essential molecular features required for biological activity.[1] This approach is particularly valuable in the early stages of drug discovery for virtual screening, lead optimization, and scaffold hopping.[2]

Cereblon (CRBN), a substrate receptor for the E3 ubiquitin ligase complex, has emerged as a critical target in drug development, particularly for immunomodulatory and anti-cancer therapies.[3][4] The archetypal CRBN modulators, thalidomide and its analogs lenalidomide and pomalidomide, exert their therapeutic effects by inducing the degradation of specific target proteins.[3] Ethyl isoindoline-4-carboxylate hydrochloride shares structural similarities with these known CRBN binders, suggesting its potential as a novel modulator of this important E3 ligase.

This guide will first detail a hypothetical ligand-based pharmacophore model generation for Ethyl isoindoline-4-carboxylate hydrochloride. Subsequently, we will develop a structure-based pharmacophore model for the established CRBN modulator, lenalidomide, and conduct a comparative analysis to highlight key structural and functional differences.

Experimental Workflow: Ligand-Based Pharmacophore Model Generation for Ethyl Isoindoline-4-carboxylate Hydrochloride

In the absence of a co-crystal structure of Ethyl isoindoline-4-carboxylate hydrochloride with its target, a ligand-based approach is a rational starting point for pharmacophore model development.[5] This method relies on the principle that a set of active molecules shares a common set of steric and electronic features responsible for their biological activity.

LigandBasedWorkflow cluster_data Data Preparation cluster_model Model Generation cluster_validation Model Validation A 1. Select Active Ligands (Ethyl isoindoline-4-carboxylate hydrochloride and analogs) B 2. Generate Conformers A->B Energy Minimization C 3. Feature Identification (H-bond donors/acceptors, hydrophobic, aromatic) B->C Feature Mapping D 4. Align Conformers & Generate Hypotheses C->D Common Feature Alignment E 5. Score & Rank Hypotheses D->E Scoring Function F 6. Validate with Test Set E->F Predictive Accuracy

Figure 1: Ligand-Based Pharmacophore Modeling Workflow. A generalized workflow for generating a pharmacophore model from a set of active ligands.

Detailed Protocol:
  • Ligand Selection and Preparation:

    • A training set of active ligands is assembled. For this hypothetical model, we will use Ethyl isoindoline-4-carboxylate hydrochloride as the primary ligand. In a real-world scenario, a diverse set of structurally related and active analogs would be included.

    • The 2D structures of the ligands are converted to 3D structures using molecular modeling software.

  • Conformer Generation:

    • Multiple low-energy conformers for each ligand are generated to explore the conformational space accessible to the molecule. This is a critical step as the bioactive conformation is often not the lowest energy conformation in isolation.

  • Pharmacophoric Feature Identification:

    • Key chemical features are identified for each conformer. These typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic (HY), and aromatic rings (AR).

  • Hypothesis Generation:

    • The conformers of the active ligands are aligned to identify common pharmacophoric features.

    • Multiple pharmacophore hypotheses are generated, each representing a different spatial arrangement of these common features.

  • Scoring and Ranking:

    • The generated hypotheses are scored and ranked based on how well they map to the active ligands in the training set.

  • Model Validation:

    • The best-ranked hypothesis is validated using a test set of known active and inactive compounds. A good model should be able to distinguish between active and inactive molecules with high accuracy.[6]

Hypothetical Pharmacophore Model for Ethyl Isoindoline-4-carboxylate Hydrochloride:

Based on its chemical structure, a plausible pharmacophore model for Ethyl isoindoline-4-carboxylate hydrochloride would consist of:

  • One Hydrogen Bond Donor (HBD): The secondary amine in the isoindoline ring.

  • One Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the ester group.

  • One Aromatic Ring (AR): The benzene ring of the isoindoline core.

  • One Hydrophobic (HY) feature: The ethyl group of the ester.

Figure 2: Hypothetical Pharmacophore Model for Ethyl Isoindoline-4-carboxylate Hydrochloride. This model includes key features and estimated inter-feature distances.

Comparative Analysis: Structure-Based Pharmacophore Model of Lenalidomide

To provide a meaningful comparison, we will now generate a structure-based pharmacophore model for lenalidomide, a well-established CRBN modulator. This approach utilizes the 3D structure of the protein-ligand complex to define the key interactions.[2]

StructureBasedWorkflow cluster_data Data Preparation cluster_model Model Generation cluster_validation Model Validation A 1. Obtain Protein-Ligand Complex Structure (e.g., PDB) B 2. Prepare Structure (Add hydrogens, assign charges) A->B Protein Preparation Wizard C 3. Identify Key Interactions (H-bonds, hydrophobic contacts) B->C Interaction Analysis D 4. Generate Pharmacophore Features from Interactions C->D Feature Mapping E 5. Refine and Validate Model D->E Scoring & Test Set

Figure 3: Structure-Based Pharmacophore Modeling Workflow. A generalized workflow for generating a pharmacophore model from a protein-ligand complex.

Detailed Protocol:
  • Obtain and Prepare the Protein-Ligand Complex:

    • The crystal structure of CRBN in complex with lenalidomide is obtained from the Protein Data Bank (PDB).

    • The structure is prepared by adding hydrogen atoms, assigning bond orders and charges, and removing any non-essential molecules.

  • Identify Key Interactions:

    • The interactions between lenalidomide and the amino acid residues in the CRBN binding pocket are analyzed. This includes hydrogen bonds, hydrophobic interactions, and aromatic interactions.

  • Generate Pharmacophore Features:

    • Based on the identified interactions, pharmacophore features are generated. For example, a hydrogen bond with a backbone carbonyl will generate an HBA feature on the ligand.

  • Refine and Validate the Model:

    • The generated pharmacophore model is refined and validated using a set of known CRBN binders and non-binders.

Pharmacophore Model for Lenalidomide:

Based on the known interactions of lenalidomide with the CRBN binding pocket, its pharmacophore model includes:

  • Two Hydrogen Bond Acceptors (HBA): The carbonyl oxygens of the glutarimide ring.

  • One Hydrogen Bond Donor (HBD): The amine group on the isoindolinone ring.

  • One Aromatic Ring (AR): The isoindolinone ring system.

  • One Hydrophobic (HY) feature: The glutarimide ring.

Sources

A Researcher's Guide to the In Vitro Evaluation of Ethyl Isoindoline-4-Carboxylate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro assessment of novel Ethyl Isoindoline-4-carboxylate hydrochloride derivatives. As a scaffold of significant interest in medicinal chemistry, the isoindoline core and its related structures have demonstrated a breadth of biological activities. This document outlines a tiered, logical progression of experiments designed to elucidate the cytotoxic, anti-inflammatory, and enzyme-inhibitory potential of this specific chemical series. The protocols and comparative data frameworks presented herein are designed to be robust, reproducible, and grounded in established scientific principles, enabling researchers to make data-driven decisions in the early stages of drug discovery.

Introduction: The Therapeutic Promise of the Isoindoline Scaffold

The isoindoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of various biologically active compounds. Research into structurally related isoindolinones has revealed potent inhibitory activity against human carbonic anhydrase (hCA) isozymes I and II, with some derivatives exceeding the potency of the clinical standard, acetazolamide.[1] Furthermore, these compounds have shown potential as anticancer agents by inhibiting cell proliferation and exhibiting cytotoxic effects against cancer cell lines.[1]

Expanding the chemical space, other related heterocyclic systems have also shown significant promise. For instance, certain indolizine derivatives have demonstrated considerable anti-inflammatory properties by modulating key signaling molecules such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2] This existing body of research provides a strong rationale for the systematic in vitro evaluation of novel Ethyl isoindoline-4-carboxylate hydrochloride derivatives to uncover their therapeutic potential.

This guide proposes a structured, three-tiered approach to the initial in vitro characterization of this compound class, starting with fundamental toxicity profiling, followed by targeted screening for anti-inflammatory and enzyme-inhibitory activities.

Proposed In Vitro Screening Cascade

A logical, tiered approach is essential for efficiently screening a new chemical series. This ensures that foundational data on cytotoxicity is established before investing resources in more complex and specific functional assays. The following workflow is recommended for the initial characterization of Ethyl isoindoline-4-carboxylate hydrochloride derivatives.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Functional Screening cluster_2 Tier 3: Mechanism of Action Cytotoxicity Cytotoxicity Profiling (e.g., MTT Assay) AntiInflammatory Anti-inflammatory Assays (e.g., NO, TNF-α, IL-6 Inhibition) Cytotoxicity->AntiInflammatory Select non-toxic concentrations EnzymeInhibition Enzyme Inhibition Assays (e.g., Carbonic Anhydrase) Cytotoxicity->EnzymeInhibition Select non-toxic concentrations MOA Mechanism of Action Studies (e.g., Kinetic Analysis, Receptor Binding) AntiInflammatory->MOA For active compounds EnzymeInhibition->MOA For active compounds

Caption: A tiered workflow for the in vitro evaluation of novel compounds.

Part 1: Foundational Cytotoxicity Profiling

Rationale: Before assessing the specific biological activities of a compound, it is crucial to determine its inherent cytotoxicity.[3][4] This initial screen establishes a therapeutic window—the concentration range where the compound can exert a specific biological effect without causing general cell death. This step is critical to avoid false-positive results in subsequent functional assays, where a decrease in a measured signal could be due to cell death rather than a specific inhibitory action. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose, measuring the metabolic activity of viable cells.[5]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed to assess the cytotoxicity of the test compounds against a relevant cell line (e.g., HEK293 for general toxicity, or a cancer cell line like A549 if anticancer activity is hypothesized[1]).

Materials:

  • Test Compounds (Ethyl isoindoline-4-carboxylate hydrochloride derivatives)

  • Positive Control (e.g., Doxorubicin)

  • Vehicle Control (e.g., DMSO or media)

  • Human cell line (e.g., HEK293, HeLa, MCF-7)[5]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader (570 nm absorbance)

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and positive control in complete medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and low (<0.5%).

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of test compounds, positive control, or vehicle control.

  • Incubation: Incubate the plates for a defined period, typically 24 or 48 hours, at 37°C in a 5% CO₂ atmosphere.[5]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Presentation and Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of compound that inhibits cell viability by 50%) should be determined using non-linear regression analysis.

Compound IDDescriptionCell LineIC₅₀ (µM) after 24hIC₅₀ (µM) after 48h
EIC-H-001Parent CompoundHEK293
EIC-H-002Derivative AHEK293
EIC-H-003Derivative BHEK293
DoxorubicinPositive ControlHEK293

Part 2: Comparative Analysis of Anti-inflammatory Potential

Rationale: Given that structurally related indolizine derivatives have shown potent anti-inflammatory activity by inhibiting COX-2, TNF-α, and IL-6, it is logical to investigate whether Ethyl isoindoline-4-carboxylate hydrochloride derivatives share this property.[2] A common in vitro model for inflammation involves stimulating macrophage cells (e.g., RAW 264.7) with lipopolysaccharide (LPS), which induces a signaling cascade leading to the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.

Inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Signaling Intracellular Signaling (e.g., NF-κB, MAPKs) TLR4->Signaling Gene Gene Transcription Signaling->Gene Mediators Pro-inflammatory Mediators (iNOS, TNF-α, IL-6) Gene->Mediators TestCompound Test Compound (EIC-H Derivative) TestCompound->Signaling Inhibition?

Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.

Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

This protocol uses the Griess assay to quantify nitrite, a stable breakdown product of NO, in the cell culture supernatant as an indicator of iNOS activity.

Materials:

  • Test Compounds and Derivatives

  • Positive Control (e.g., Indomethacin or Dexamethasone)

  • RAW 264.7 murine macrophage cell line

  • LPS (from E. coli)

  • Complete culture medium

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations (determined from Part 1) of the test compounds or the positive control. Incubate for 1-2 hours.

  • Stimulation: Add LPS to each well to a final concentration of 1 µg/mL. Wells without LPS will serve as the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each well, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm. Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

Data Presentation and Analysis: Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value for each active compound.

Compound IDDescriptionIC₅₀ for NO Inhibition (µM)Max Inhibition (%)
EIC-H-001Parent Compound
EIC-H-002Derivative A
EIC-H-003Derivative B
IndomethacinComparator Drug

Part 3: Comparative Analysis of Enzyme Inhibitory Activity

Rationale: The isoindolinone scaffold, which is structurally similar to the isoindoline core, is a known inhibitor of carbonic anhydrases (CAs).[1] CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of CO₂. Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer. Therefore, screening the novel Ethyl isoindoline-4-carboxylate hydrochloride derivatives against a representative CA isozyme (e.g., hCA II) is a scientifically justified step.

Experimental Protocol: In Vitro Carbonic Anhydrase II Inhibition Assay

This is a colorimetric assay that measures the esterase activity of CA. The enzyme catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be monitored spectrophotometrically.

Materials:

  • Test Compounds and Derivatives

  • Positive Control (e.g., Acetazolamide)

  • Human Carbonic Anhydrase II (hCA II), purified

  • Tris-HCl buffer (pH 7.4)

  • 4-Nitrophenyl acetate (NPA) substrate solution in acetonitrile

  • 96-well UV-transparent plates

  • Spectrophotometer capable of reading at 400 nm in kinetic mode

Step-by-Step Methodology:

  • Assay Preparation: In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound solution (at various concentrations), and 20 µL of the hCA II enzyme solution.

  • Pre-incubation: Incubate the mixture for 10 minutes at room temperature to allow for the inhibitor to bind to the enzyme.[6]

  • Initiate Reaction: Start the enzymatic reaction by adding 20 µL of the NPA substrate solution to each well.

  • Data Acquisition: Immediately measure the change in absorbance at 400 nm over a period of 5-10 minutes at 25°C. The rate of increase in absorbance corresponds to the rate of 4-nitrophenol formation.

  • Controls: Include wells with enzyme and substrate but no inhibitor (100% activity) and wells with substrate but no enzyme (background).

Data Presentation and Analysis: The rate of reaction (V) is determined from the slope of the absorbance vs. time plot. The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100. The IC₅₀ values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Compound IDDescriptionIC₅₀ for hCA II Inhibition (µM)
EIC-H-001Parent Compound
EIC-H-002Derivative A
EIC-H-003Derivative B
AcetazolamideComparator Drug

Conclusion and Future Directions

This guide provides a foundational, multi-tiered strategy for the initial in vitro characterization of novel Ethyl isoindoline-4-carboxylate hydrochloride derivatives. By systematically assessing cytotoxicity, anti-inflammatory potential, and enzyme inhibitory activity, researchers can efficiently identify promising lead compounds for further development. Compounds that demonstrate potent and selective activity in these assays can be advanced to more complex mechanism-of-action studies, such as receptor binding assays or detailed enzyme kinetic analyses, to further elucidate their therapeutic potential.[7][8][9] The objective and comparative framework outlined here ensures that the data generated is robust, interpretable, and directly informs the progression of the drug discovery pipeline.

References

  • Al-Ostath, A. et al. (2024). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. PubMed. Available at: [Link]

  • Bio-protocol. (n.d.). In Vitro Enzyme Inhibitory Assays. Bio-protocol. Available at: [Link]

  • Genc, B. et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health (NIH). Available at: [Link]

  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available at: [Link]

  • PubChem. (n.d.). 2-Ethyl-3-oxoisoindoline-4-carboxylic acid. PubChem. Available at: [Link]

  • ResearchGate. (2021). Synthesis, Characterization of Ethyl Dioxoisoindolinyl Cyclohexenone Carboxylate Derivatives from Some Chalcones and its Biological Activity Assessment. ResearchGate. Available at: [Link]

  • Luchini, D. N. et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. National Institutes of Health (NIH). Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Available at: [Link]

  • Wang, J. et al. (2021). Guidelines for the digestive enzymes inhibition assay. ResearchGate. Available at: [Link]

  • Faheem, M. et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. Available at: [Link]

  • Riss, T. L. et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Institutes of Health (NIH). Available at: [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Gifford Bioscience. Available at: [Link]

  • Creative Bioarray. (n.d.). Receptor Binding Assay. Creative Bioarray. Available at: [Link]

  • MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. Available at: [Link]

  • National Institutes of Health (NIH). (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

  • MDPI. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. Available at: [Link]

  • ResearchGate. (2008). Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available at: [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays. MilliporeSigma. Available at: [Link]

  • Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Mtoz Biolabs. Available at: [Link]

  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. Available at: [Link]

  • ResearchGate. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. ResearchGate. Available at: [Link]

  • ResearchGate. (2012). Can anybody recommend a good source for enzyme inhibition assay protocols?. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). methyl 2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride. PubChem. Available at: [Link]

Sources

Confirming the structure of Ethyl isoindoline-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural confirmation of Ethyl isoindoline-4-carboxylate hydrochloride , focusing on the critical differentiation from its regioisomer (the 5-carboxylate) and the validation of the salt form.

A Comparative Guide to Regioisomer Differentiation and Structural Validation

Executive Summary & Technical Context

In medicinal chemistry, the isoindoline scaffold is a privileged structure, serving as a core for various CNS-active agents and enzyme inhibitors. However, the synthesis of substituted isoindolines often involves cyclization of phthalic acid derivatives, leading to a common critical quality attribute (CQA) failure: Regioisomeric contamination.

For Ethyl isoindoline-4-carboxylate , the primary challenge is distinguishing it from Ethyl isoindoline-5-carboxylate (CAS: 1159826-50-2). Standard LC-MS is often insufficient due to identical molecular weights (


 227.69) and similar fragmentation patterns. This guide compares analytical modalities and establishes a definitive NMR-based protocol for structural confirmation.
FeatureTarget: 4-CarboxylateImpurity: 5-Carboxylate
Symmetry Lower (1,2,3-trisubstituted benzene)Higher (1,2,4-trisubstituted benzene)
Aromatic System AMX or ABC System (Adjacent protons)ABX System (Isolated proton present)
Critical Signal Triplet (approx.) for H-6Singlet (approx.) for H-4

Comparative Analysis of Analytical Methods

We evaluated three primary methods for confirming the structure of the hydrochloride salt.

Method A: 1H NMR Spectroscopy (The Gold Standard)
  • Performance: High Specificity / Medium Sensitivity

  • Verdict: Required. This is the only rapid method to definitively assign regiochemistry without reference standards.

  • Mechanism: The substitution pattern on the benzene ring dictates the spin-spin coupling (

    
    -coupling) of the remaining aromatic protons.
    
Method B: LC-MS/HRMS
  • Performance: Low Specificity / High Sensitivity

  • Verdict: Supporting. Confirms molecular formula (

    
    ) and salt formation (detection of 
    
    
    
    in negative mode or adducts), but cannot reliably distinguish the 4- and 5-isomers without a chiral/specialized column method development.
Method C: 2D NMR (NOESY/HMBC)
  • Performance: High Specificity / Low Sensitivity

  • Verdict: Validation Only. Used only when 1D NMR signals are overlapped or ambiguous (e.g., in crude reaction mixtures).

Experimental Protocol: Definitive Structural Assignment

Sample Preparation (Critical Step)

Isoindoline salts are hygroscopic and can show broadened peaks due to NH proton exchange.

  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    or
    
    
    . DMSO stabilizes the ammonium protons (
    
    
    ), allowing their integration and coupling verification.
  • Concentration: 10-15 mg in 0.6 mL solvent.

Predicted Spectral Signatures (Data Interpretation)

The following data comparison illustrates how to distinguish the target from its isomer.

Target: Ethyl isoindoline-4-carboxylate HCl [1][2][3]
  • Aromatic Region (3 Protons):

    • The 4-position is substituted.[1][3][4][5][6][7] Protons remain at 5, 6, and 7.

    • H-6: Appears as a Triplet (or dd with similar

      
       values) due to two ortho neighbors (H-5 and H-7).
      
    • H-5 & H-7: Appear as Doublets .

  • Aliphatic Region:

    • Benzylic Protons (H-1, H-3): Two distinct singlets or a set of split signals if the environment is chiral/restricted. In the 4-ester, the proximity of the carbonyl group to H-3 can cause a deshielding effect, separating the H-1 and H-3 shifts more significantly than in the 5-isomer.

Isomer: Ethyl isoindoline-5-carboxylate HCl [1][3]
  • Aromatic Region (3 Protons):

    • The 5-position is substituted.[1][5][6][8] Protons remain at 4, 6, and 7.

    • H-4: Appears as a Singlet (broad s or d with small meta-coupling). This proton is isolated from the others.

    • H-6 & H-7: Appear as a Doublet pair (AB system).

  • Differentiation Key: If you see a distinct aromatic singlet , you likely have the 5-isomer (or a mixture).

Visual Decision Tree (DOT Diagram)

IsomerLogic Start Analyze 1H NMR (Aromatic Region) CountH Integrate Aromatic Protons (Expect 3H) Start->CountH Pattern Identify Splitting Pattern CountH->Pattern Singlet Diagnostic Singlet (s) observed? Pattern->Singlet Res5 Result: 5-Carboxylate (Isomer/Impurity) Singlet->Res5 Yes (H-4 isolated) Res4 Result: 4-Carboxylate (Target) Singlet->Res4 No (All vicinal) Details5 Pattern: Singlet - Doublet - Doublet (Isolated Proton present) Res5->Details5 Details4 Pattern: Doublet - Triplet - Doublet (Vicinal Coupling only) Res4->Details4

Figure 1: NMR logic flow for assigning regiochemistry in substituted isoindolines.

Synthesis & Purification Workflow (Context)

Understanding the synthesis origin helps in anticipating impurities. The 4-carboxylate is typically derived from 3-substituted phthalic derivatives, whereas the 5-carboxylate comes from 4-substituted precursors.

SynthesisFlow cluster_0 Precursor Selection SM1 3-Carboxyphthalic derivative Step1 Cyclization (Formation of Isoindoline core) SM1->Step1 Correct Path SM2 4-Carboxyphthalic derivative SM2->Step1 Impurity Source Step2 Esterification (Ethanol/HCl) Step1->Step2 Target Ethyl isoindoline-4-carboxylate HCl Salt Step2->Target Impurity Ethyl isoindoline-5-carboxylate (Regioisomer) Step2->Impurity If SM impure

Figure 2: Synthetic origin of regioisomeric impurities.

Quantitative Data Summary

The following table summarizes the expected analytical data for the target molecule.

ParameterSpecificationNotes
Molecular Formula

MW: 227.69 g/mol (Salt)
Exact Mass (Free Base) 191.0946For HRMS

Appearance White to off-white solidHygroscopic
1H NMR (DMSO-

)

9.8-10.2 (br s, 2H,

)
Ammonium protons visible in DMSO
1H NMR (Aromatic)

7.5 - 8.2 (m, 3H)
Must show D-T-D pattern
1H NMR (Ester)

4.3 (q, 2H), 1.3 (t, 3H)
Typical ethyl ester signals
Solubility Water, DMSO, MethanolPoor in

, Hexanes

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394627, Ethyl isoindoline-4-carboxylate hydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal (2023). Synthesis of Isoindolines: General Methods and Regioselectivity. Retrieved from [Link]

  • Simmons, H. E., et al. (2021).Regiochemical assignment of substituted benzenes using 1H NMR coupling constants. Journal of Chemical Education. (General reference for ABC vs ABX systems).

Sources

×

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl isoindoline-4-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl isoindoline-4-carboxylate hydrochloride

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